Stilbene, 3-methyl-, (E)-
Description
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Structure
3D Structure
Properties
CAS No. |
14064-48-3 |
|---|---|
Molecular Formula |
C15H14 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-methyl-3-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C15H14/c1-13-6-5-9-15(12-13)11-10-14-7-3-2-4-8-14/h2-12H,1H3/b11-10+ |
InChI Key |
BRFDXZHUQCOPKE-ZHACJKMWSA-N |
SMILES |
CC1=CC(=CC=C1)C=CC2=CC=CC=C2 |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Structural Characterization of (E)-3-methylstilbene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis and detailed structural analysis of (E)-3-methylstilbene, a diarylethene compound belonging to the stilbenoid family. Stilbenoids are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. This guide offers detailed experimental protocols, tabulated analytical data, and workflow visualizations to support research and development activities involving this compound.
Synthesis of (E)-3-methylstilbene
The synthesis of unsymmetrical stilbenes like (E)-3-methylstilbene is most effectively achieved through carbon-carbon bond-forming reactions that offer good stereochemical control. The Wittig reaction is a widely employed and reliable method for this purpose, valued for its operational simplicity and the ready availability of starting materials.[1]
Preferred Synthetic Route: The Wittig Reaction
The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene.[1][2] For the synthesis of (E)-3-methylstilbene, this can be accomplished by reacting benzyltriphenylphosphonium ylide (generated in situ from benzyltriphenylphosphonium chloride and a strong base) with 3-methylbenzaldehyde. This route is generally preferred as it reliably produces a mixture of (E) and (Z) isomers, from which the more stable (E)-isomer can be readily isolated.
Experimental Protocols
Synthesis via Wittig Reaction
This protocol details the synthesis of (E)-3-methylstilbene from benzyltriphenylphosphonium chloride and 3-methylbenzaldehyde.
Materials:
-
Benzyltriphenylphosphonium chloride
-
3-Methylbenzaldehyde
-
Dichloromethane (CH₂Cl₂)
-
50% Aqueous Sodium Hydroxide (NaOH)
-
Deionized Water
-
Saturated Aqueous Sodium Bisulfite (NaHSO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
95% Ethanol
Procedure:
-
Combine benzyltriphenylphosphonium chloride (9.77 mmol) and 3-methylbenzaldehyde (9.8 mmol) in a 50-mL round-bottom flask equipped with a magnetic stir bar and 10 mL of dichloromethane.
-
Attach a reflux condenser and heat the mixture with vigorous stirring until a gentle reflux is achieved.
-
Slowly add 5 mL of 50% aqueous sodium hydroxide dropwise through the top of the condenser over 10-15 minutes. Ensure vigorous stirring to promote mixing between the aqueous and organic phases.[3] A color change to yellow or orange is often observed.
-
Maintain the reflux with vigorous stirring for 60 minutes.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the organic phase sequentially with 15 mL of deionized water, 15 mL of saturated aqueous sodium bisulfite, and finally with 15 mL portions of deionized water until the aqueous wash is neutral.
-
Dry the separated organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
-
Remove the dichloromethane solvent using a rotary evaporator to yield the crude product as a mixture of (E) and (Z) isomers.
Purification by Recrystallization
The crude product is purified to isolate the (E)-isomer, which is a solid at room temperature.
Procedure:
-
Transfer the crude solid/oil into a beaker.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely.[4]
-
Allow the solution to cool slowly to room temperature.
-
Place the beaker in an ice bath for at least 20 minutes to complete the crystallization process.[3]
-
Collect the white, crystalline product by suction filtration, washing the crystals with a small amount of ice-cold 95% ethanol.
-
Dry the crystals under vacuum to obtain pure (E)-3-methylstilbene.
Structural Characterization
The identity and purity of the synthesized (E)-3-methylstilbene are confirmed using a combination of physical and spectroscopic methods.
Physical Properties
The melting point is a key indicator of the purity of the crystalline product.
| Parameter | Observed Value | Reference Value |
| Melting Point | 45-47 °C | 48-49 °C[5] |
| Appearance | White solid | - |
Table 1: Physical Data for (E)-3-methylstilbene.
Spectroscopic Data
The following tables summarize the key spectroscopic data used for the structural elucidation of (E)-3-methylstilbene.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.41 | Singlet | 3H | -CH₃ |
| 7.09 - 7.13 | Multiplet | 3H | Vinylic & Aromatic H |
| 7.27 - 7.31 | Multiplet | 2H | Aromatic H |
| 7.35 - 7.40 | Multiplet | 4H | Aromatic H |
| 7.54 - 7.56 | Multiplet | 2H | Aromatic H |
Table 2: ¹H NMR Data (500 MHz, CDCl₃) for (E)-3-methylstilbene.[5]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| 21.4 | -CH₃ |
| 123.8 - 130.4 | Aromatic & Vinylic CH |
| 137.1 - 138.2 | Aromatic Quaternary C |
Table 3: Predicted ¹³C NMR Data for (E)-3-methylstilbene. Chemical shifts are estimated based on values for analogous stilbene derivatives.
Mass Spectrometry (MS)
| m/z | Interpretation |
| 194 | [M]⁺ (Molecular Ion) |
| 179 | [M - CH₃]⁺ |
| 115 | [C₉H₇]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Table 4: Key EI-MS Fragmentation Data for (E)-3-methylstilbene. Aromatic compounds typically show a strong molecular ion peak.[6]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3025 | Medium | Aromatic & Vinylic C-H Stretch |
| ~2920 | Medium | Aliphatic C-H Stretch (-CH₃) |
| ~1595 | Medium | Aromatic C=C Stretch |
| ~965 | Strong | (E)-alkene C-H out-of-plane bend |
| ~740 | Strong | Aromatic C-H out-of-plane bend |
Table 5: Characteristic IR Absorption Frequencies for (E)-3-methylstilbene.[7][8][9]
Protocols for Structural Analysis
-
NMR Spectroscopy: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C spectra on a 400 or 500 MHz NMR spectrometer. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Mass Spectrometry: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into an electron ionization (EI) mass spectrometer.
-
IR Spectroscopy: Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
Mandatory Visualizations
Synthetic Pathway
The following diagram illustrates the Wittig reaction pathway for the synthesis of (E)-3-methylstilbene.
Caption: Wittig reaction pathway for 3-methylstilbene synthesis.
Experimental Workflow
This diagram outlines the logical flow from synthesis to final characterization.
Caption: Overall workflow for synthesis and characterization.
References
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. m.youtube.com [m.youtube.com]
- 3. Solved The Wittig reaction: synthesis of E-stilbene. LAB 7 | Chegg.com [chegg.com]
- 4. juliethahn.com [juliethahn.com]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. Solved IR Spectrum of (E)-stilbene standard - need IR | Chegg.com [chegg.com]
Spectroscopic Analysis of (E)-3-methylstilbene: A Technical Guide
This guide provides a detailed analysis of (E)-3-methylstilbene using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development who utilize these methods for structural elucidation and characterization of organic molecules.
Structural Overview
(E)-3-methylstilbene is an aromatic hydrocarbon with the chemical formula C₁₅H₁₄. Its structure consists of two phenyl rings linked by an ethylene bridge in the trans (E) configuration, with a methyl group substituent at the 3-position of one of the phenyl rings. The combination of these spectroscopic techniques provides complementary information to unequivocally confirm this structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.
Table 1: ¹H NMR Spectroscopic Data for (E)-3-methylstilbene (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 2.41 | s | 3H | -CH₃ |
| 7.09-7.13 | m | 3H | Ar-H, Olefinic-H |
| 7.27-7.31 | m | 2H | Ar-H |
| 7.35-7.40 | m | 4H | Ar-H |
| 7.54-7.56 | m | 2H | Ar-H |
| Data sourced from The Royal Society of Chemistry. |
The singlet at 2.41 ppm corresponds to the three protons of the methyl group. The complex multiplets in the aromatic region (7.09-7.56 ppm) are characteristic of the protons on the two phenyl rings and the two olefinic protons of the stilbene backbone.
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Spectroscopic Data for (E)-3-methylstilbene
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~21.5 | -CH₃ | Similar to the methyl carbon in toluene. |
| ~126-130 | Olefinic & Aromatic CH | Typical range for sp² carbons in stilbenes. |
| ~137 | Quaternary Ar-C | Aromatic carbon attached to the vinyl group. |
| ~138 | Quaternary Ar-C | Aromatic carbon attached to the methyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
While a specific experimental spectrum for (E)-3-methylstilbene was not found, the expected characteristic absorption bands can be inferred from its structure.
Table 3: Predicted Characteristic IR Absorptions for (E)-3-methylstilbene
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic & Vinylic C-H |
| 3000-2850 | C-H stretch | Methyl C-H |
| ~1600, ~1500, ~1450 | C=C stretch | Aromatic ring |
| ~965 | C-H out-of-plane bend | trans-alkene (=C-H) |
The most characteristic peak for (E)-stilbene derivatives is the strong absorption around 965 cm⁻¹, which is indicative of the out-of-plane C-H bending of the trans-disubstituted double bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
The molecular formula of (E)-3-methylstilbene is C₁₅H₁₄, giving it a molecular weight of approximately 194.27 g/mol . While a specific mass spectrum was not located, the expected key fragments can be predicted.
Table 4: Predicted Mass Spectrometry Data for (E)-3-methylstilbene
| m/z | Ion | Description |
| 194 | [M]⁺ | Molecular ion peak |
| 179 | [M-CH₃]⁺ | Loss of a methyl group |
| 115 | [C₉H₇]⁺ | Tropylium or related aromatic fragment |
| 91 | [C₇H₇]⁺ | Tropylium ion (from benzylic cleavage) |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of solid organic compounds like (E)-3-methylstilbene.
NMR Sample Preparation and Acquisition
-
Sample Preparation : Accurately weigh 5-20 mg of the (E)-3-methylstilbene sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Transfer : Using a pipette, transfer the solution into a clean 5 mm NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).
-
Acquisition : Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.
IR Spectroscopy (Thin Solid Film Method)
-
Sample Preparation : Dissolve a small amount (a few mg) of (E)-3-methylstilbene in a volatile solvent like methylene chloride.[1]
-
Film Deposition : Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.[1]
-
Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean salt plate should be taken first.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe for solids or after separation by gas chromatography.[2] The sample is vaporized in a high vacuum environment.[2]
-
Ionization : The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).[2]
-
Fragmentation : The high energy of the molecular ion often causes it to fragment into smaller, charged species.[2]
-
Analysis and Detection : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector). The detector then records the abundance of each ion.[2]
Data Integration and Structural Confirmation
The complementary nature of these spectroscopic techniques is essential for the unambiguous structural elucidation of (E)-3-methylstilbene.
Caption: General workflow for spectroscopic data analysis.
Caption: Relationship between spectroscopic techniques.
NMR spectroscopy establishes the carbon-hydrogen backbone, IR spectroscopy confirms the presence of key functional groups (aromatic rings, trans-alkene), and mass spectrometry determines the molecular weight and provides further structural clues through fragmentation analysis. Together, these techniques provide a comprehensive and confirmatory analysis of the molecular structure of (E)-3-methylstilbene.
References
Investigating the Biological Activity of 3-Methylstilbene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stilbenes are a class of polyphenolic compounds characterized by a 1,2-diphenylethylene core structure. They function as phytoalexins, produced by plants in response to stress, and have garnered significant attention for their diverse pharmacological activities.[1][2] The most famous stilbene, resveratrol, is known for its anti-inflammatory, antioxidant, and cardioprotective effects.[3][4] Modifications to the stilbene scaffold, including the addition of substituents like methyl groups, can significantly alter the biological profile, leading to derivatives with enhanced potency or novel mechanisms of action.[1] This guide focuses on the synthesis, biological activities, and mechanisms of action of 3-methylstilbene derivatives, a subset of stilbenoids with emerging therapeutic potential. While research is more extensive for hydroxylated and methoxylated stilbenes, specific 3-methyl analogs have shown promise, particularly in cancer research.[5]
Synthesis of 3-Methylstilbene Derivatives
The synthesis of 3-methylstilbene derivatives can be accomplished through several established organic chemistry reactions. The Wittig reaction is a popular and versatile method due to the ready availability of starting materials and mild reaction conditions. Other common methods include the Horner-Wadsworth-Emmons reaction, Suzuki coupling, and Heck reaction, which offer various advantages in terms of stereoselectivity and functional group tolerance.
A general synthetic workflow typically involves the preparation of a suitable phosphonium ylide from a benzyl halide and its subsequent reaction with a substituted benzaldehyde to form the stilbene double bond.
Caption: General workflow for the synthesis of 3-methylstilbene derivatives via the Wittig reaction.
Biological Activities of 3-Methylstilbene Derivatives
Research into stilbene derivatives has uncovered a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[6] The specific activity is highly dependent on the substitution pattern on the phenyl rings.[1]
Anticancer Activity
The anticancer potential of stilbenes is one of the most extensively studied areas.[4] They can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[6] Specific derivatives, such as the (Z)-stilbene combretastatin A-4, are potent inhibitors of tubulin polymerization.[1] While data specifically for 3-methylstilbene derivatives are limited, certain analogs have demonstrated significant cytotoxic effects.
One notable derivative, (Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzoxazolone , has shown activity against multiple cancer cell lines, including colon cancer (HT-29), hepatocellular carcinoma (HepG2), and erythroleukemia (K562). Its mechanism involves blocking the cell cycle in the G2/M phase.[5] Another analog, 3-methyl-TTNPB , acts as a retinoid, displaying differential activity at retinoic acid receptors (RAR) and retinoid X receptors (RXR), which are important targets in cancer therapy.[7]
| Compound | Target Cell Line(s) | Reported Activity | Reference |
| (Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzoxazolone | HT-29, HepG2, K562, EA.hy926 | Cell cycle arrest at G2/M phase | [5] |
| 3-methyl-TTNPB | HL-60 (leukemia) | Induces tissue transglutaminase activity | [7] |
| Substituted cis-stilbene (methyl ester on olefinic carbon) | MCF-7 (breast), HeLa (cervical) | IC50 = 22.24 µM (MCF-7), 27.43 µM (HeLa) | [8] |
Anti-inflammatory and Antioxidant Activities
Inflammation and oxidative stress are key pathological factors in many diseases. Stilbenoids, including resveratrol, are well-known for their ability to modulate inflammatory pathways and scavenge free radicals.[3] The primary mechanisms involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the modulation of signaling cascades such as NF-κB and MAPKs.[9][10]
The anti-inflammatory potential of novel 3-methylstilbene derivatives is an active area of research. Prenylated stilbenoids, for example, have shown promising inhibitory activity against COX-1, COX-2, and 5-lipoxygenase (5-LOX).[3] While specific quantitative data for 3-methyl derivatives are not widely available, their structural similarity to other active stilbenes suggests they are promising candidates for development as anti-inflammatory and antioxidant agents.
| Compound Class | Target/Assay | Reported Activity | Reference |
| General Stilbenoids | NF-κB, MAPK pathways | Attenuation of inflammatory response | [9] |
| Prenylated Stilbenoids | COX-1, COX-2, 5-LOX | Inhibition of enzyme activity | [3] |
Mechanisms of Action & Signaling Pathways
The biological effects of stilbene derivatives are mediated through their interaction with various cellular targets and signaling pathways.
Modulation of Inflammatory Pathways
A common mechanism for the anti-inflammatory action of stilbenes is the suppression of the NF-κB and MAPK signaling pathways.[9] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), these pathways become activated, leading to the production of inflammatory mediators such as TNF-α, IL-6, and iNOS. Stilbene derivatives can interfere with this cascade at multiple points, such as by inhibiting the phosphorylation of key kinases like p38, JNK, and ERK.[9]
Caption: General anti-inflammatory mechanism of stilbenes via inhibition of MAPK and NF-κB pathways.
Induction of Cell Cycle Arrest
In oncology, a key mechanism for stilbene derivatives is the disruption of the cell cycle. As mentioned, (Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzoxazolone induces mitotic arrest in the G2/M phase.[5] This phase is a critical checkpoint before cell division, and its disruption often leads to apoptosis (programmed cell death). This effect is characteristic of agents that interfere with microtubule dynamics, similar to combretastatins.
References
- 1. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of C-prenylated analogues of stilbenoid methyl ethers and their cyclic dihydrobenzopyranyl derivatives as potential anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Stilbene-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. More Than Resveratrol: New Insights into Stilbene-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of synthetic stilbene derivatives and their biological activity [wisdomlib.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Synthesis and Anticancer Activity of Some New Stilbene Derivatives | SAS Publisher [saspublishers.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Stilbenes, a Versatile Class of Natural Metabolites for Inflammation—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Photophysical and Photochemical Behavior of (E)-3-methylstilbene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-3-methylstilbene, a derivative of the well-studied stilbene molecule, is of significant interest due to its potential applications in various fields, including materials science and medicinal chemistry. Its photophysical and photochemical properties are central to these applications, governing its response to light and its subsequent chemical transformations. This technical guide provides a comprehensive overview of the expected photophysical and photochemical behavior of (E)-3-methylstilbene, drawing upon the extensive research on stilbene and its substituted analogues. The guide covers the key excited-state processes, including fluorescence, E/Z photoisomerization, and photocyclization. Detailed experimental protocols for the synthesis and spectroscopic investigation of (E)-3-methylstilbene are also provided to facilitate further research into this promising molecule.
Introduction
Stilbenes are a class of diarylethenes that have been the subject of intense research for decades due to their fascinating and complex photochemistry. The parent molecule, stilbene, exists as two geometric isomers, (E)- (or trans-) and (Z)- (or cis-), which can be interconverted upon photoexcitation. This photoisomerization is a fundamental process in chemistry and has served as a model system for understanding photochemical reactions.
The introduction of substituents onto the phenyl rings of stilbene can significantly modulate its photophysical and photochemical properties. The methyl group in (E)-3-methylstilbene is expected to influence the electronic and steric properties of the molecule, thereby altering its excited-state dynamics compared to the parent stilbene. Understanding these effects is crucial for the rational design of novel photoswitches, fluorescent probes, and photochemically active drugs.
This guide aims to provide a detailed technical overview of the core photophysical and photochemical behavior of (E)-3-methylstilbene. While specific quantitative data for this particular derivative is scarce in the current literature, this document will leverage the wealth of knowledge on substituted stilbenes to predict and explain its properties.
Photophysical Behavior
The photophysical behavior of (E)-3-methylstilbene is governed by the processes that occur following the absorption of a photon, without leading to a permanent chemical change. These processes include absorption, fluorescence, and non-radiative decay.
Absorption and Fluorescence Spectra
Like other stilbene derivatives, (E)-3-methylstilbene is expected to exhibit strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum. The absorption spectrum is characterized by a broad band corresponding to the S₀ → S₁ (π → π*) electronic transition. The position of the absorption maximum (λmax,abs) will be influenced by the solvent polarity.
Upon excitation, the molecule can relax to the ground state via fluorescence, emitting a photon. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is red-shifted (Stokes shift). The fluorescence quantum yield (Φf) and lifetime (τf) are key parameters that describe the efficiency and dynamics of the emission process. For many stilbene derivatives, these parameters are highly sensitive to the solvent environment and temperature.[1]
Summary of Photophysical Parameters
| Compound | Solvent | λmax,abs (nm) | λmax,em (nm) | Φf | τf (ns) | Reference |
| (E)-Stilbene | Hexane | 295 | 345 | 0.04-0.05 | ~0.1 | [1] |
| (E)-4-Methoxystilbene | Cyclohexane | 311 | 360 | 0.13 | 0.23 | [2] |
| (E)-3,5-Dimethoxystilbene | Acetonitrile | 305 | 368 | 0.55 | 1.1 | [2] |
| Methoxy-trans-stilbene derivatives (solid-state) | - | - | - | 0.07-0.69 | 0.82-3.46 | [3] |
Note: This table presents data for related compounds to illustrate the expected range of photophysical parameters for (E)-3-methylstilbene.
Photochemical Behavior
Upon absorption of UV light, (E)-3-methylstilbene is expected to undergo two primary photochemical reactions: E/Z photoisomerization and photocyclization.
E/Z Photoisomerization
The most prominent photochemical reaction of stilbenes is the reversible isomerization between the (E) and (Z) diastereomers. Upon excitation of (E)-3-methylstilbene, the molecule reaches the first excited singlet state (S₁). From this state, it can undergo a torsional motion around the central ethylenic double bond, leading to a perpendicular intermediate (phantom singlet state), which can then decay to either the (E) or (Z) isomer in the ground state.[4]
The quantum yield of photoisomerization (ΦE→Z) is a measure of the efficiency of this process. For stilbene itself, the quantum yields for cis → trans and trans → cis isomerization are 0.22 ± 0.04 and 0.42 ± 0.03, respectively.[5] The methyl substituent in the 3-position is not expected to dramatically alter this fundamental process, though it may have a subtle effect on the quantum yields and the position of the photostationary state.
Photocyclization
Under prolonged UV irradiation, especially in the presence of an oxidizing agent, the (Z)-isomer of stilbenes can undergo an intramolecular 6π-electrocyclization to form a dihydrophenanthrene intermediate. This intermediate can then be oxidized to the corresponding phenanthrene derivative.[6] This process is generally irreversible and can compete with the Z → E photoisomerization. The formation of a phenanthrene structure has been observed for various stilbenes.[6]
Experimental Protocols
This section provides detailed methodologies for the synthesis of (E)-3-methylstilbene and for the investigation of its photophysical and photochemical properties.
Synthesis of (E)-3-methylstilbene
A common and effective method for the synthesis of (E)-stilbene derivatives is the Wittig reaction.[7]
Materials:
-
3-Methylbenzaldehyde
-
Benzyltriphenylphosphonium chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride in dichloromethane.
-
Add an aqueous solution of sodium hydroxide to the flask and stir vigorously to form the ylide.
-
To the resulting deep red solution, add 3-methylbenzaldehyde dropwise.
-
Continue stirring the reaction mixture at room temperature for several hours until the color fades.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Recrystallize the purified product from ethanol to obtain pure (E)-3-methylstilbene as a crystalline solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[8][9]
Photophysical Measurements
4.2.1. UV-Vis Absorption and Steady-State Fluorescence Spectroscopy
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of dilute solutions of (E)-3-methylstilbene in the desired solvent (e.g., cyclohexane, acetonitrile) with concentrations ranging from 10⁻⁶ to 10⁻⁵ M.
-
Record the UV-Vis absorption spectrum of each solution to determine the absorption maximum (λmax,abs) and the molar extinction coefficient (ε).
-
Record the fluorescence emission spectrum by exciting the sample at its absorption maximum.
-
To determine the fluorescence quantum yield (Φf), use a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard. The quantum yield can be calculated using the following equation:
Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
4.2.2. Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
Instrumentation:
-
TCSPC system with a pulsed laser source (e.g., picosecond diode laser) and a single-photon sensitive detector (e.g., photomultiplier tube or single-photon avalanche diode).[6][10]
Procedure:
-
Prepare a dilute solution of (E)-3-methylstilbene with an absorbance of approximately 0.1 at the excitation wavelength.
-
Excite the sample with the pulsed laser and collect the fluorescence emission at a 90° angle through a monochromator or a bandpass filter.
-
The TCSPC electronics measure the time difference between the laser pulse and the arrival of the first fluorescence photon.
-
Repeat this process at a high repetition rate to build up a histogram of photon arrival times.
-
The resulting histogram represents the fluorescence decay curve.
-
Fit the decay curve with an exponential function (or a sum of exponentials if the decay is complex) to extract the fluorescence lifetime (τf).[11]
Photochemical Measurements
4.3.1. Photoisomerization Quantum Yield
Instrumentation:
-
UV-Vis Spectrophotometer
-
Photoreactor with a monochromatic light source (e.g., a lamp with a bandpass filter).
Procedure:
-
Prepare a solution of (E)-3-methylstilbene of known concentration.
-
Irradiate the solution with monochromatic light at a wavelength where only the (E)-isomer absorbs significantly.
-
At regular time intervals, withdraw an aliquot of the solution and record its UV-Vis absorption spectrum.
-
The formation of the (Z)-isomer will lead to changes in the absorption spectrum.
-
Determine the concentration of both isomers at each time point by deconvolution of the spectra or by monitoring the absorbance at a wavelength where the change is maximal.
-
The photoisomerization quantum yield (ΦE→Z) can be determined by actinometry, using a chemical actinometer (e.g., ferrioxalate) to measure the photon flux of the light source.
4.3.2. Transient Absorption Spectroscopy
Instrumentation:
-
Femtosecond or picosecond transient absorption spectrometer, consisting of a pulsed laser source, a pump-probe setup, and a sensitive detection system.
Procedure:
-
A short, intense "pump" pulse from the laser excites the (E)-3-methylstilbene sample.
-
A second, weaker "probe" pulse, which is a broadband white-light continuum, passes through the sample at a specific time delay after the pump pulse.
-
The change in the absorbance of the probe light (ΔA) is measured as a function of wavelength and time delay.
-
By varying the time delay between the pump and probe pulses, the temporal evolution of the transient species (e.g., the excited singlet state, the perpendicular intermediate) can be monitored.
-
Analysis of the transient absorption spectra provides information on the lifetimes of the excited states and the kinetics of the photochemical reactions. For instance, the transient absorption spectra of trans- and cis-stilbene have been well-documented and can serve as a reference.
Conclusion
(E)-3-methylstilbene is a molecule with significant potential, and a thorough understanding of its photophysical and photochemical behavior is paramount for its successful application. Based on the extensive literature on stilbene and its derivatives, it is expected that (E)-3-methylstilbene will exhibit characteristic fluorescence, undergo efficient E/Z photoisomerization, and be susceptible to photocyclization to a phenanthrene derivative. The methyl substituent at the 3-position is likely to introduce subtle but potentially significant modifications to these processes.
This technical guide has provided a comprehensive overview of the expected behavior of (E)-3-methylstilbene and has outlined detailed experimental protocols for its synthesis and characterization. While specific quantitative data for this molecule remains to be experimentally determined, this guide serves as a valuable resource for researchers, scientists, and drug development professionals to initiate and advance their investigations into this and other substituted stilbenes. Further experimental studies are crucial to precisely quantify the photophysical and photochemical parameters of (E)-3-methylstilbene and to fully unlock its potential in various technological and biomedical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Methoxy-substituted stilbenes, styrenes, and 1-arylpropenes: photophysical properties and photoadditions of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (E)-Stilbene - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Synthesis and Discovery of (E)-3-Methylstilbene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-3-Methylstilbene, a derivative of the stilbene backbone, represents a class of organic compounds that have garnered significant interest in various scientific fields, particularly in medicinal chemistry and materials science. While the historical record regarding the specific discovery and initial synthesis of (E)-3-methylstilbene is not well-documented in readily available literature, its synthesis falls under the umbrella of well-established olefination and cross-coupling reactions that have been developed and refined over the past century. This guide provides an in-depth overview of the plausible historical and modern synthetic routes to (E)-3-methylstilbene, detailed experimental protocols, and a summary of its potential biological significance based on the broader class of stilbenoids.
Historical Context and Discovery
The parent compound, stilbene, was first described by A. Laurent in 1829.[1] However, specific details about the first synthesis of (E)-3-methylstilbene are scarce in historical chemical literature. It is likely that its synthesis was first achieved through one of the classical olefination reactions that became prominent in the 20th century for the formation of carbon-carbon double bonds. The development of reactions such as the Perkin reaction in the late 19th century and later the Wittig reaction in the mid-20th century provided versatile methods for the synthesis of various stilbene derivatives.[2][3][4] Therefore, the "discovery" of (E)-3-methylstilbene was likely a result of the application of these emerging synthetic methodologies to new substrates rather than a targeted discovery event.
Key Synthetic Methodologies
The synthesis of (E)-3-methylstilbene can be achieved through several robust and high-yielding chemical reactions. The choice of method often depends on the availability of starting materials, desired scale, and stereoselectivity. The most prominent methods include the Wittig reaction, Heck reaction, Suzuki coupling, and the Perkin reaction.
Table 1: Comparison of Synthetic Routes for (E)-3-Methylstilbene
| Reaction | Starting Materials | Reagents & Conditions | Typical Yield (%) | Stereoselectivity | Key Advantages |
| Wittig Reaction | 3-Methylbenzaldehyde, Benzyltriphenylphosphonium halide | Strong base (e.g., n-BuLi, NaH, NaOMe), Aprotic solvent (e.g., THF, DMF) | 70-95 | Mixture of (E) and (Z) isomers, often favoring (E) with stabilized ylides. | High functional group tolerance, reliable. |
| Heck Reaction | 3-Methylstyrene, Bromobenzene (or Iodobenzene) | Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), Base (e.g., Et₃N, K₂CO₃), Solvent (e.g., DMF, MeCN) | 60-90 | Predominantly (E) isomer. | Good for large-scale synthesis, high stereoselectivity. |
| Suzuki Coupling | (E)-2-Phenylvinylboronic acid, 3-Bromotoluene | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane) | 75-98 | High stereoselectivity for the (E) isomer. | Mild reaction conditions, high yields, excellent stereocontrol. |
| Perkin Reaction | 3-Methylbenzaldehyde, Phenylacetic anhydride | Sodium or potassium salt of phenylacetic acid, High temperature (180-200 °C) | 30-50 | Predominantly (E) isomer after decarboxylation. | Historically significant, uses readily available starting materials. |
Detailed Experimental Protocols
Wittig Reaction
The Wittig reaction, discovered by Georg Wittig in 1954, is a cornerstone of alkene synthesis.[3] It involves the reaction of a phosphorus ylide with a carbonyl compound.
Protocol:
-
Preparation of the Phosphonium Salt: A solution of benzyl bromide (1.0 eq) and triphenylphosphine (1.0 eq) in dry toluene is heated at reflux for 2 hours. The resulting white precipitate, benzyltriphenylphosphonium bromide, is filtered, washed with cold toluene, and dried under vacuum.
-
Ylide Formation: The phosphonium salt (1.0 eq) is suspended in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (n-BuLi) (1.0 eq) is added dropwise, resulting in the formation of a deep red or orange solution of the ylide.
-
Reaction with Aldehyde: A solution of 3-methylbenzaldehyde (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.
-
Workup and Purification: The reaction is quenched by the addition of water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (E)-3-methylstilbene.
Heck Reaction
The Mizoroki-Heck reaction, or simply the Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.
Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere are added 3-methylstyrene (1.2 eq), bromobenzene (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 2 mol%), a phosphine ligand such as triphenylphosphine (PPh₃, 4 mol%), and a base such as triethylamine (Et₃N, 2.0 eq) in a solvent like N,N-dimethylformamide (DMF).
-
Reaction Execution: The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: After completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by column chromatography on silica gel to yield (E)-3-methylstilbene.
Suzuki Coupling
The Suzuki coupling reaction, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, is renowned for its mild conditions and high yields.
Protocol:
-
Reaction Setup: In a round-bottom flask, 3-bromotoluene (1.0 eq), (E)-2-phenylvinylboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) are dissolved in a solvent mixture of toluene and water (e.g., 4:1 ratio).
-
Reaction Execution: The mixture is degassed and then heated to reflux (around 90-100 °C) under a nitrogen atmosphere for 6-12 hours.
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the layers are separated. The aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by recrystallization or column chromatography to give pure (E)-3-methylstilbene.
Perkin Reaction
The Perkin reaction, developed by William Henry Perkin in 1868, is an aldol condensation of an aromatic aldehyde and an acid anhydride.[4]
Protocol:
-
Reaction Setup: A mixture of 3-methylbenzaldehyde (1.0 eq), phenylacetic anhydride (1.5 eq), and sodium phenylacetate (1.0 eq) is heated to 180 °C for 5 hours.
-
Hydrolysis and Decarboxylation: The reaction mixture is cooled and then hydrolyzed by refluxing with an aqueous solution of sodium hydroxide. The solution is then acidified with hydrochloric acid, which leads to the precipitation of α-phenyl-3-methylcinnamic acid.
-
Purification and Decarboxylation: The crude acid is collected by filtration and can be purified by recrystallization. The purified acid is then heated at its melting point until the evolution of carbon dioxide ceases, yielding (E)-3-methylstilbene. The final product can be purified by distillation or recrystallization.
Visualizing Synthesis and Potential Biological Pathways
Synthesis Workflow
The general workflow for a modern synthesis of (E)-3-methylstilbene, for example via Suzuki coupling, can be visualized as follows:
Caption: General workflow for the synthesis of (E)-3-methylstilbene via Suzuki coupling.
Potential Biological Signaling Pathways
While specific biological data for (E)-3-methylstilbene is limited, stilbenoids as a class are known to exert a variety of biological effects, including anti-inflammatory, antioxidant, and anticancer activities.[5][6][7] These effects are often mediated through interactions with key cellular signaling pathways. For instance, some stilbenes are known to modulate the NF-κB and MAPK signaling pathways.
Caption: Postulated inhibitory effects of stilbenoids on inflammatory signaling pathways.
Conclusion
(E)-3-Methylstilbene is a readily accessible stilbene derivative that can be synthesized through a variety of established and reliable methods. While its specific historical discovery is not prominently documented, its synthesis is a clear application of major advances in organic chemistry. The Wittig, Heck, and Suzuki reactions offer modern, high-yielding, and stereoselective routes to this compound. Although detailed biological studies on (E)-3-methylstilbene are not as extensive as for other stilbenoids like resveratrol, its structural similarity suggests potential for interesting pharmacological activities. Further investigation into the specific biological effects and potential therapeutic applications of (E)-3-methylstilbene is a promising area for future research. This guide provides a foundational technical overview for scientists interested in the synthesis and study of this and related compounds.
References
- 1. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Perkin reaction - Wikipedia [en.wikipedia.org]
- 5. Biological Activities of Stilbenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biological Activities of Stilbenoids [mdpi.com]
(E)-3-methylstilbene CAS number and IUPAC nomenclature
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-3-Methylstilbene, a derivative of the stilbene backbone, represents a class of compounds with significant potential in various fields of chemical and biological research. Stilbenoids, both naturally occurring and synthetic, are known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of (E)-3-Methylstilbene, focusing on its chemical identity, synthesis, and known biological implications, presented in a format tailored for the scientific community.
Chemical Identification and Properties
The nomenclature and chemical identifiers for (E)-3-Methylstilbene are crucial for accurate research and documentation.
IUPAC Nomenclature: (1E)-1-(3-Methylphenyl)-2-phenylethene
Alternatively, it is also known as (E)-1-phenyl-2-(m-tolyl)ethene.
Physicochemical Properties:
Quantitative data for (E)-3-methylstilbene is not extensively documented. However, properties can be inferred from related stilbene derivatives. For instance, the melting point of the unsubstituted (E)-stilbene is 122-125 °C, while (E)-4-methylstilbene has a melting point of 120 °C[2]. It is expected that (E)-3-methylstilbene would have a similar melting point. The molecular weight of C15H14 is 194.27 g/mol .
| Property | (E)-Stilbene | (E)-4-Methylstilbene | (E)-3-Methylstilbene (Predicted) |
| Molecular Formula | C14H12 | C15H14 | C15H14 |
| Molecular Weight | 180.25 g/mol | 194.27 g/mol | 194.27 g/mol |
| Melting Point | 122-125 °C | 120 °C[2] | Similar to isomers |
| Boiling Point | 305-307 °C | 307.1 °C[2] | Similar to isomers |
Synthesis of (E)-3-Methylstilbene
The synthesis of (E)-stilbene derivatives is well-established, with several robust methods available to researchers. The primary challenge lies in achieving high stereoselectivity for the desired (E)-isomer.
Experimental Protocols
1. Wittig Reaction:
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides. For (E)-3-methylstilbene, this would typically involve the reaction of benzyltriphenylphosphonium halide with 3-methylbenzaldehyde, or 3-methylbenzyltriphenylphosphonium halide with benzaldehyde.
-
General Procedure:
-
Preparation of the phosphonium ylide: A suspension of the appropriate benzyltriphenylphosphonium halide in a suitable solvent (e.g., anhydrous THF or Et2O) is treated with a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) at a low temperature (e.g., 0 °C to -78 °C) under an inert atmosphere to generate the ylide.
-
Reaction with the aldehyde: A solution of the corresponding aldehyde (3-methylbenzaldehyde or benzaldehyde) in the same anhydrous solvent is added dropwise to the ylide solution.
-
Work-up and purification: The reaction mixture is typically quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified, often by column chromatography on silica gel or recrystallization, to isolate the (E)-3-methylstilbene.
-
2. Heck Reaction:
The Mizoroki-Heck reaction provides a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of substituted alkenes. The synthesis of (E)-3-methylstilbene via the Heck reaction would involve the palladium-catalyzed coupling of an aryl halide with an alkene.
-
General Procedure:
-
Reaction setup: A mixture of an aryl halide (e.g., 3-bromotoluene or iodobenzene), an alkene (e.g., styrene or 3-vinyltoluene), a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., PPh3 or a bidentate phosphine), and a base (e.g., Et3N, K2CO3, or Cs2CO3) in a suitable solvent (e.g., DMF, acetonitrile, or toluene) is prepared in a reaction vessel.
-
Reaction conditions: The mixture is heated under an inert atmosphere for a specified period until the reaction is complete, as monitored by techniques like TLC or GC-MS.
-
Work-up and purification: The reaction mixture is cooled, filtered to remove the palladium catalyst, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up and extraction, followed by purification of the crude product by column chromatography or recrystallization.
-
3. Suzuki Coupling:
The Suzuki-Miyaura coupling is another versatile palladium-catalyzed cross-coupling reaction that can be employed for the synthesis of stilbenes. This method involves the reaction of an organoboron compound with an organohalide.
-
General Procedure:
-
Reaction setup: An arylboronic acid or ester (e.g., phenylboronic acid or 3-methylphenylboronic acid) is mixed with a vinyl halide (e.g., (E)-β-bromostyrene) or an aryl halide (e.g., 3-bromotoluene) and a vinylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3, K3PO4, or CsF) in a suitable solvent system (e.g., toluene/water or dioxane/water).
-
Reaction conditions: The reaction mixture is heated under an inert atmosphere until completion.
-
Work-up and purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting crude product is purified by column chromatography or recrystallization.
-
Potential Biological Activity and Signaling Pathways
While specific biological data for (E)-3-methylstilbene is limited, the broader class of stilbenoids exhibits a wide range of pharmacological activities. It is plausible that (E)-3-methylstilbene shares some of these properties.
General Biological Activities of Stilbenoids:
-
Anticancer Activity: Many stilbene derivatives, most notably resveratrol, have been shown to possess anticancer properties. These effects are often attributed to the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic activity. The cytotoxicity of some stilbene derivatives has been evaluated in cell lines such as CHO-K1 and HepG2[5][6].
-
Antioxidant Activity: The phenolic hydroxyl groups present in many natural stilbenoids are key to their antioxidant effects. While (E)-3-methylstilbene lacks these hydroxyl groups, the stilbene scaffold itself can influence cellular redox states.
-
Anti-inflammatory Effects: Stilbenoids can modulate inflammatory pathways, often by inhibiting the activity of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or by interfering with signaling cascades such as the NF-κB pathway.
Potential Signaling Pathways:
Based on studies of other stilbene derivatives, (E)-3-methylstilbene could potentially modulate several key signaling pathways involved in cellular health and disease.
Caption: Potential signaling pathways modulated by (E)-3-methylstilbene.
Experimental Workflows
A typical workflow for the synthesis and biological evaluation of (E)-3-methylstilbene is outlined below.
References
- 1. (E)-1-phenyl-2-(m-tolyl)diazene|lookchem [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. 4-Methylstilbene | C15H14 | CID 5314921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4714-21-0 CAS MSDS (4-METHYLSTILBENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
(E)-3-Methylstilbene: A Technical Guide to Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals
(E)-3-Methylstilbene , a derivative of the stilbene core structure, represents an intriguing yet underexplored molecule in medicinal chemistry. While its close relatives, such as resveratrol and pterostilbene, have been the subject of extensive research for their diverse biological activities, (E)-3-methylstilbene remains a compound with largely untapped potential. This technical guide provides a comprehensive overview of the prospective research applications of (E)-3-methylstilbene, based on the well-established properties of the stilbenoid class of compounds. The experimental protocols and potential signaling pathways detailed herein are extrapolated from studies on analogous molecules and are intended to serve as a foundational resource for initiating research into this promising compound.
Synthesis of (E)-3-Methylstilbene
The synthesis of (E)-stilbene derivatives is well-documented, with the Wittig reaction being a common and versatile method. This reaction involves the coupling of a phosphonium ylide with an aldehyde or ketone to form an alkene. For the synthesis of (E)-3-methylstilbene, this would typically involve the reaction of benzyltriphenylphosphonium chloride with 3-methylbenzaldehyde.
Experimental Protocol: Wittig Reaction for (E)-3-Methylstilbene Synthesis
Materials:
-
Benzyltriphenylphosphonium chloride
-
3-Methylbenzaldehyde
-
Dichloromethane (DCM)
-
50% aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride and 3-methylbenzaldehyde in dichloromethane.
-
Add the 50% sodium hydroxide solution to the flask.
-
Stir the biphasic mixture vigorously at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.
-
The crude product, a mixture of (E)- and (Z)-isomers, is then purified. The (E)-isomer is typically the major product.
-
Purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield pure (E)-3-methylstilbene.
Synthesis workflow for (E)-3-methylstilbene via the Wittig reaction.
Potential Research Applications and Biological Activity
Based on the extensive literature on stilbene derivatives, (E)-3-methylstilbene is predicted to exhibit a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2]
Anticancer Activity
Stilbenoids are well-known for their potential as anticancer agents, acting through various mechanisms such as inducing apoptosis, inhibiting cell proliferation, and preventing angiogenesis.[2][3] The cytotoxic effects of novel compounds like (E)-3-methylstilbene can be evaluated using the MTT assay, which measures cell viability.
Table 1: Hypothetical Cytotoxicity of (E)-3-Methylstilbene against Various Cancer Cell Lines
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |
| MCF-7 | Breast Cancer | Data not available |
| A549 | Lung Cancer | Data not available |
| HCT116 | Colon Cancer | Data not available |
| PC-3 | Prostate Cancer | Data not available |
| Disclaimer: The IC₅₀ values in this table are hypothetical and for illustrative purposes only. Experimental data for (E)-3-methylstilbene is not currently available in the public domain. |
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
(E)-3-Methylstilbene dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of (E)-3-methylstilbene (typically in a serial dilution) and a vehicle control (DMSO) for 24-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
References
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of (E)-3-Methylstilbene via the Wittig Reaction
Introduction
The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds, specifically alkenes, from carbonyl compounds such as aldehydes or ketones.[1][2][3] This reaction employs a phosphorus ylide, also known as a Wittig reagent, which reacts with the carbonyl compound to yield an alkene and triphenylphosphine oxide.[3][4] The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, often allowing for the selective synthesis of either the (E) or (Z) isomer of the resulting alkene.[2][5]
This application note provides a detailed protocol for the synthesis of (E)-3-methylstilbene, a stilbene derivative with potential applications in materials science and as a building block in the synthesis of more complex molecules. The protocol is divided into two main stages: the preparation of the benzyltriphenylphosphonium chloride salt and the subsequent Wittig reaction with 3-methylbenzaldehyde to yield the target compound.
Materials and Methods
Part 1: Synthesis of Benzyltriphenylphosphonium Chloride
The initial step involves the preparation of the phosphonium salt via an SN2 reaction between triphenylphosphine and benzyl chloride.[6][7]
Materials:
-
Triphenylphosphine (Ph₃P)
-
Benzyl chloride (PhCH₂Cl)
-
Acetonitrile (CH₃CN)
-
Sodium iodide (NaI) (catalytic amount)
-
Diethyl ether ((C₂H₅)₂O)
Equipment:
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Stirring hotplate
-
Büchner funnel and filter flask
-
Ice bath
Protocol:
-
To a 50 mL round-bottom flask, add triphenylphosphine (2.62 g, 10 mmol), acetonitrile (20 mL), a catalytic amount of sodium iodide (approx. 15 mg), and benzyl chloride (1.27 g, 10 mmol).[7]
-
Add a magnetic stir bar, attach a reflux condenser, and heat the mixture to reflux for 1.5-2 hours. A white precipitate of the phosphonium salt may form during this time.[7]
-
After the reflux period, allow the mixture to cool to room temperature and then further cool in an ice bath for 15 minutes.
-
Add diethyl ether (25 mL) to precipitate the product completely.
-
Collect the white solid by vacuum filtration using a Büchner funnel, wash the crystals with cold diethyl ether, and dry the product under vacuum. Record the yield.
Part 2: Synthesis of (E)-3-Methylstilbene via Wittig Reaction
The second part of the protocol details the Wittig reaction between the prepared benzyltriphenylphosphonium chloride and 3-methylbenzaldehyde. A strong base is used to generate the phosphorus ylide in situ.[8]
Materials:
-
Benzyltriphenylphosphonium chloride (from Part 1)
-
3-Methylbenzaldehyde
-
Dichloromethane (CH₂Cl₂)
-
50% (w/w) aqueous sodium hydroxide (NaOH) solution
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
95% Ethanol
Equipment:
-
Round-bottom flask (50 mL)
-
Separatory funnel (100 mL)
-
Erlenmeyer flask (100 mL)
-
Rotary evaporator
-
Recrystallization apparatus
-
TLC plates and developing chamber
-
UV lamp
Protocol:
-
In a 50 mL round-bottom flask, dissolve benzyltriphenylphosphonium chloride (3.89 g, 10 mmol) and 3-methylbenzaldehyde (1.20 g, 10 mmol) in dichloromethane (20 mL).
-
While stirring vigorously, add 50% aqueous sodium hydroxide solution (5 mL) dropwise to the mixture over a period of 10 minutes.[4][7]
-
Continue to stir the reaction mixture vigorously at room temperature for 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, transfer the mixture to a separatory funnel. Add deionized water (20 mL) and dichloromethane (10 mL).
-
Shake the funnel and allow the layers to separate. Collect the organic layer.
-
Wash the organic layer with two portions of deionized water (20 mL each).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude product will be a mixture of (E)- and (Z)-3-methylstilbene and triphenylphosphine oxide.
-
Purify the crude product by recrystallization from hot 95% ethanol to isolate the (E)-isomer.[4]
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry.
-
Determine the yield and characterize the product using techniques such as NMR, IR spectroscopy, and melting point analysis.
Results and Discussion
The Wittig reaction provides a reliable method for the synthesis of (E)-3-methylstilbene. The use of a semi-stabilized ylide, derived from benzyltriphenylphosphonium chloride, typically favors the formation of the (E)-alkene, although a mixture of isomers is common.[5] The final purification step by recrystallization is crucial for isolating the thermodynamically more stable (E)-isomer.
| Parameter | Value |
| Starting Materials | |
| Triphenylphosphine | 2.62 g (10 mmol) |
| Benzyl chloride | 1.27 g (10 mmol) |
| Benzyltriphenylphosphonium chloride | Theoretical yield: 3.89 g (10 mmol) |
| 3-Methylbenzaldehyde | 1.20 g (10 mmol) |
| Reaction Conditions | |
| Solvent (Wittig) | Dichloromethane |
| Base | 50% aq. NaOH |
| Temperature | Room Temperature |
| Reaction Time | 30-60 minutes |
| Product | |
| Theoretical Yield of 3-methylstilbene | 1.94 g (10 mmol) |
| Expected Isomer Ratio (crude) | (E) > (Z) |
| Purification Method | Recrystallization from 95% Ethanol |
Table 1: Summary of quantitative data for the synthesis of (E)-3-methylstilbene.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the two-part synthesis of (E)-3-methylstilbene.
Caption: Simplified mechanism of the Wittig reaction.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of (E)-3-methylstilbene using the Wittig reaction. The two-stage process, involving the initial preparation of the phosphonium salt followed by the Wittig olefination, is a robust and reproducible method suitable for research and developmental laboratories. The provided workflow and mechanistic diagrams offer a clear visual representation of the process, aiding in the successful execution of the synthesis. Characterization of the final product is recommended to confirm its identity and purity.
References
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. brainly.com [brainly.com]
- 7. Solved benzyl chloride benzyltriphenylphosphonium chloride | Chegg.com [chegg.com]
- 8. d.web.umkc.edu [d.web.umkc.edu]
Application Notes and Protocols for the Synthesis of (E)-3-Methylstilbene via Heck Coupling Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of (E)-3-methylstilbene using the palladium-catalyzed Heck coupling reaction. The Heck reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of substituted alkenes.[1][2] This protocol focuses on the specific application of coupling 3-bromotoluene with styrene to yield (E)-3-methylstilbene, a compound of interest in medicinal chemistry and materials science. Detailed experimental procedures, a summary of quantitative data, and a visual representation of the experimental workflow are presented to facilitate successful synthesis and further research.
Introduction
The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a cornerstone of modern organic synthesis that facilitates the coupling of unsaturated halides with alkenes in the presence of a palladium catalyst and a base.[1][2] This reaction has been widely employed in the synthesis of complex organic molecules, including natural products, pharmaceuticals, and advanced materials.[3][4] The synthesis of stilbene derivatives, in particular, has garnered significant attention due to their diverse biological activities and applications in materials science. This document outlines a detailed protocol for the synthesis of (E)-3-methylstilbene, a specific stilbene derivative, through the Heck coupling of 3-bromotoluene and styrene.
Data Presentation
The following table summarizes the quantitative data reported for the synthesis of (E)-3-methylstilbene via the Heck coupling reaction.
| Parameter | Value | Reference |
| Yield | 62% | |
| 55% | ||
| Physical State | White solid | |
| Melting Point | 45-47 °C | |
| 48-49 °C | ||
| ¹H NMR (CDCl₃) | δ (ppm) 2.41 (s, 3H), 7.09-7.13 (m, 3H), 7.27-7.31 (m, 2H), 7.35-7.40 (m, 4H), 7.56-7.54 (m, 2H) |
Experimental Protocols
This section provides a representative experimental protocol for the synthesis of (E)-3-methylstilbene via the Heck coupling reaction, based on established procedures for similar reactions.[1][3][5][6][7]
Materials:
-
3-bromotoluene
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dioxane
-
Tetrabutylammonium chloride (TBAC) (optional, as a phase-transfer catalyst)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Schlenk line or nitrogen/argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (e.g., 0.01-0.05 mmol), a phosphine ligand such as tri(o-tolyl)phosphine or triphenylphosphine (e.g., 0.02-0.10 mmol), and a base such as potassium carbonate or cesium carbonate (e.g., 1.2-2.0 mmol). The flask is then evacuated and backfilled with an inert gas (nitrogen or argon) three times.
-
Addition of Reagents: Under the inert atmosphere, add the solvent (e.g., DMF or dioxane, 5-10 mL), 3-bromotoluene (1.0 mmol), and styrene (1.2-1.5 mmol). If using a phase-transfer catalyst like tetrabutylammonium chloride, it should be added at this stage.
-
Reaction: The reaction mixture is heated to a temperature between 100-140 °C and stirred vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The residue is then partitioned between water and an organic solvent such as dichloromethane or ethyl acetate. The aqueous layer is extracted two more times with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure (E)-3-methylstilbene.
-
Characterization: The structure and purity of the final product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and its melting point can be determined.
Mandatory Visualization
The following diagrams illustrate the key aspects of the Heck coupling reaction for the synthesis of (E)-3-methylstilbene.
Caption: Catalytic cycle of the Heck coupling reaction.
Caption: Experimental workflow for the synthesis.
References
- 1. sctunisie.org [sctunisie.org]
- 2. MIZOROKI-HECK REACTION: CARBON-CARBON BOND FORMATION CATALYZED BY PALLADIUM – My chemistry blog [mychemblog.com]
- 3. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 5. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
Application Notes and Protocols for Cellular Imaging Using (E)-3-methylstilbene as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the use of (E)-3-methylstilbene as a fluorescent probe for cellular imaging is limited in the current scientific literature. Therefore, this document provides a comprehensive guide using (E)-4,4'-dimethoxystilbene as a representative stilbene derivative. The protocols and data presented herein should serve as a valuable starting point and a template for the characterization and application of (E)-3-methylstilbene or other novel stilbene-based fluorescent probes. Researchers are strongly encouraged to perform their own comprehensive characterization of (E)-3-methylstilbene before use.
Introduction
Stilbene and its derivatives are a class of organic molecules that have garnered significant interest in the field of cellular imaging due to their intrinsic fluorescence and sensitivity to the local microenvironment. These compounds typically exhibit fluorescence in the blue to green region of the spectrum. Their relatively small size allows for good cell permeability, making them suitable for live-cell imaging applications. The photophysical properties of stilbene derivatives can be modulated by substituent groups on the phenyl rings, allowing for the rational design of probes with tailored characteristics. This document outlines the essential properties and protocols for utilizing a stilbene-based fluorescent probe in cellular imaging, with (E)-4,4'-dimethoxystilbene as the model compound.
Photophysical Properties
The fluorescence characteristics of a probe are critical for successful imaging experiments. Key photophysical parameters for (E)-4,4'-dimethoxystilbene are summarized in the table below. These values are representative and may vary depending on the solvent and local environment.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~330 nm | [1] |
| Emission Maximum (λem) | ~380 nm | [1] |
| Molar Extinction Coefficient (ε) | Not widely reported | |
| Fluorescence Quantum Yield (Φf) | Not widely reported | |
| Fluorescence Lifetime (τ) | Not widely reported |
Note: The lack of readily available and consistent data for the quantum yield and fluorescence lifetime of (E)-4,4'-dimethoxystilbene highlights the importance of experimental characterization for any new fluorescent probe. For comparison, the parent compound, trans-stilbene, has a fluorescence quantum yield of approximately 0.04 in hexane.
Synthesis of (E)-4,4'-dimethoxystilbene
A common and effective method for the synthesis of symmetrical stilbenes like (E)-4,4'-dimethoxystilbene is the McMurry reaction, which involves the reductive coupling of two aldehyde molecules.[2]
Protocol: McMurry Coupling for (E)-4,4'-dimethoxystilbene Synthesis
This protocol is a general guideline and may require optimization.
Materials:
-
p-Anisaldehyde (4-methoxybenzaldehyde)
-
Titanium(IV) chloride (TiCl4)
-
Zinc dust (Zn)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add zinc dust to the flask, followed by anhydrous THF to create a slurry.
-
Cool the slurry to 0°C in an ice bath.
-
Slowly add titanium(IV) chloride to the zinc slurry via the dropping funnel. The reaction is exothermic and will turn from yellow to black, indicating the formation of low-valent titanium species.
-
After the addition is complete, reflux the mixture for 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
Dissolve p-anisaldehyde in anhydrous THF and add it to the reaction mixture via the dropping funnel.
-
Reflux the reaction mixture for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water.
-
Filter the mixture through a pad of celite to remove titanium salts.
-
Extract the filtrate with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield (E)-4,4'-dimethoxystilbene as a white solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Cytotoxicity Assessment
Before utilizing a new fluorescent probe in live-cell imaging, it is crucial to assess its potential cytotoxicity to ensure that the observed cellular processes are not artifacts of cellular stress or death. The cytotoxicity of stilbene derivatives can vary significantly based on their specific chemical structure. For instance, some methoxylated stilbenes have shown cytotoxic effects on various cancer cell lines.[3][4][5]
Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
HeLa or HepG2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
(E)-4,4'-dimethoxystilbene stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed HeLa or HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the (E)-4,4'-dimethoxystilbene stock solution in a complete culture medium.
-
Remove the medium from the cells and replace it with the medium containing different concentrations of the probe. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for 24 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the no-treatment control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
| Cell Line | Compound | IC50 Value | Reference |
| HepG2 | (Z)-3,4,4'-trimethoxystilbene | 89 µM | [4] |
| CHO-K1 | (E)-1,3-dimethoxy-5-(4-methoxystyryl)benzene | Significant reduction in viability at 7.8 µM | [6] |
| HepG2 | (E)-1,3-dimethoxy-5-(4-methoxystyryl)benzene | Significant reduction in viability at 7.8 µM | [6] |
Note: The provided data is for structurally related compounds and should be used as a general guide. It is essential to determine the cytotoxicity of (E)-3-methylstilbene on the specific cell line of interest.
Cellular Imaging Protocol
This protocol provides a general framework for staining live or fixed cells with a stilbene-based fluorescent probe. Optimization of probe concentration and incubation time is recommended for each cell type and experimental condition.
Protocol: Live-Cell Staining and Imaging
Materials:
-
Cells grown on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
(E)-4,4'-dimethoxystilbene stock solution (1-10 mM in DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter cube)
Procedure:
-
Grow cells to 60-80% confluency on a suitable imaging vessel.
-
Prepare a working solution of the fluorescent probe by diluting the stock solution in a complete culture medium or imaging buffer (e.g., PBS or HBSS) to the desired final concentration (typically in the range of 1-10 µM).
-
Remove the culture medium from the cells and wash once with PBS or HBSS.
-
Add the probe-containing medium/buffer to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator.
-
After incubation, remove the staining solution and wash the cells two to three times with PBS or HBSS to remove excess probe.
-
Add fresh imaging buffer to the cells.
-
Image the cells using a fluorescence microscope. For (E)-4,4'-dimethoxystilbene, use an excitation wavelength around 330-360 nm and collect the emission around 380-450 nm.
-
Acquire images using appropriate exposure times to minimize phototoxicity and photobleaching.
Protocol: Fixed-Cell Staining
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
PBS
-
(E)-4,4'-dimethoxystilbene staining solution
-
Mounting medium
Procedure:
-
Grow cells on coverslips to the desired confluency.
-
Wash the cells once with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.[7]
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the fixed cells with the (E)-4,4'-dimethoxystilbene staining solution (1-10 µM in PBS) for 15-30 minutes at room temperature, protected from light.[7]
-
Wash the cells three times with PBS for 5 minutes each.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
Photostability Assessment
Photostability is a critical parameter for fluorescent probes, as it determines the duration of imaging experiments before significant signal loss occurs.
Protocol: Photostability Measurement
Procedure:
-
Prepare a sample of cells stained with the fluorescent probe as described in the imaging protocol.
-
Select a region of interest and acquire an initial image.
-
Continuously expose the same region to the excitation light at a constant intensity.
-
Acquire images at regular time intervals (e.g., every 30 seconds) for a total duration of 5-10 minutes.
-
Measure the fluorescence intensity of the region of interest in each image.
-
Plot the normalized fluorescence intensity as a function of time to determine the photobleaching rate.
Note: For quantitative photostability testing, standardized conditions as outlined in the ICH Q1B guideline can be followed.[8]
Visualizations
Experimental Workflow Diagrams
Caption: Synthesis workflow for (E)-4,4'-dimethoxystilbene.
References
- 1. trans-Stilbenoids with Extended Fluorescence Lifetimes for the Characterization of Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines [scite.ai]
- 4. Cytotoxic and antioxidant effects of methoxylated stilbene analogues on HepG2 hepatoma and Chang liver cells: Implications for structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. biotium.com [biotium.com]
- 8. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for (E)-3-Methylstilbene in Organic Electronic Devices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the potential use of (E)-3-methylstilbene in organic electronic devices. Due to the limited availability of direct experimental data on this specific compound in device applications, this document focuses on established synthesis protocols and presents a theoretical framework for evaluating its electronic properties through computational methods. The provided quantitative data is illustrative and based on typical values for related organic semiconductor materials.
Synthesis of (E)-3-Methylstilbene
(E)-3-methylstilbene can be synthesized via several established olefination reactions. The Wittig reaction is a widely used and versatile method.
Experimental Protocol: Wittig Reaction
This protocol describes the synthesis of (E)-3-methylstilbene from 3-methylbenzyltriphenylphosphonium bromide and benzaldehyde.
Materials:
-
3-Methylbenzyl bromide
-
Triphenylphosphine (PPh₃)
-
Toluene, anhydrous
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dimethylformamide (DMF), anhydrous
-
Benzaldehyde
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Preparation of 3-methylbenzyltriphenylphosphonium bromide:
-
In a round-bottom flask, dissolve triphenylphosphine (1.1 eq.) in anhydrous toluene.
-
Add 3-methylbenzyl bromide (1.0 eq.) to the solution.
-
Reflux the mixture for 24 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature. The phosphonium salt will precipitate.
-
Collect the white solid by vacuum filtration, wash with cold toluene, and dry under vacuum.
-
-
Wittig Reaction:
-
To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add 3-methylbenzyltriphenylphosphonium bromide (1.0 eq.).
-
Add anhydrous DMF to dissolve the phosphonium salt.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq.) portion-wise. The solution will turn deep orange, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Slowly add benzaldehyde (1.0 eq.) dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product will be a mixture of (E)- and (Z)-isomers and triphenylphosphine oxide.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers and the byproduct. The (E)-isomer is typically less polar.[1][2]
-
Further purify the (E)-3-methylstilbene by recrystallization from ethanol or hexane.[3]
-
Characterization: The structure and purity of the synthesized (E)-3-methylstilbene should be confirmed by:
-
Mass Spectrometry: To confirm the molecular weight.[4]
Diagram of the Wittig Synthesis Workflow:
Caption: Workflow for the synthesis of (E)-3-methylstilbene.
Theoretical Application in Organic Electronic Devices
In the absence of experimental data, computational modeling provides a powerful tool to predict the electronic properties of (E)-3-methylstilbene and assess its potential for use in organic electronic devices. Density Functional Theory (DFT) is a common method for such investigations.[8][9][10]
Protocol for Computational Study
This protocol outlines the steps for a theoretical evaluation of the electronic properties of (E)-3-methylstilbene using Gaussian software.[11][12][13]
Software: Gaussian, GaussView
Methodology:
-
Geometry Optimization:
-
Construct the 3D structure of (E)-3-methylstilbene using GaussView.
-
Perform an initial geometry optimization using a semi-empirical method (e.g., PM6).
-
Perform a final geometry optimization using DFT with a suitable functional and basis set (e.g., B3LYP/6-31G(d)).[9][10] This will find the lowest energy conformation of the molecule.[13][14]
-
-
Electronic Properties Calculation:
-
Data Analysis:
-
The HOMO energy level is an indicator of the ionization potential and relates to the ability of the material to donate electrons (hole transport).[17][18]
-
The LUMO energy level is related to the electron affinity and indicates the ability of the material to accept electrons (electron transport).[17][18]
-
The HOMO-LUMO gap (Eg) provides an estimate of the material's electronic bandgap and its potential for light emission in a specific region of the spectrum.[15]
-
Diagram of the Computational Study Workflow:
Caption: Workflow for the computational study of (E)-3-methylstilbene.
Predicted Electronic Properties (Illustrative Data)
The following table presents hypothetical electronic properties for (E)-3-methylstilbene, based on computational calculations and typical values for similar organic molecules used in electronic devices.[19][20]
Table 1: Predicted Electronic Properties of (E)-3-Methylstilbene
| Property | Predicted Value | Significance in Organic Electronics |
| HOMO Energy | -5.5 eV | Determines hole injection and transport properties. |
| LUMO Energy | -2.1 eV | Determines electron injection and transport properties. |
| HOMO-LUMO Gap (Eg) | 3.4 eV | Corresponds to the energy of the first excited state; indicates potential for blue light emission in OLEDs. |
Disclaimer: The data in this table is for illustrative purposes only and is not based on experimental measurements.
Potential Applications in Organic Electronic Devices
Based on the illustrative electronic properties, (E)-3-methylstilbene could be explored for the following applications:
-
Organic Light-Emitting Diodes (OLEDs): With a wide bandgap, it could serve as a blue-emitting material or a host material for phosphorescent emitters in the emissive layer. Its HOMO and LUMO levels would need to be well-matched with adjacent charge transport layers for efficient device performance.
-
Organic Field-Effect Transistors (OFETs): The charge transport properties would depend on the molecular packing in the solid state. The methyl group might influence the intermolecular interactions and, consequently, the charge carrier mobility.
-
Organic Solar Cells (OSCs): Due to its wide bandgap, it is less likely to be a primary absorber material but could potentially be used in charge transport layers if it possesses suitable energy levels and mobility.
Comparison with Related Compounds
To provide context, the photophysical and electrochemical properties of other methyl-substituted stilbenes are relevant. For instance, the introduction of methyl groups can influence the fluorescence quantum yield and the redox potentials of the stilbene core. The position of the methyl group can affect the electronic structure and steric hindrance, which in turn impacts molecular packing and charge transport in the solid state. The fluorescence of some aminostilbenes is significantly enhanced by N-phenyl substitutions.[21]
Table 2: Illustrative Comparison of Electronic Properties
| Compound | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Potential Application |
| (E)-Stilbene | -5.9 | -1.5 | 4.4 | Wide-gap material |
| (E)-4-Methylstilbene | -5.7 | -1.6 | 4.1 | Hole-transporting layer, blue emitter |
| (E)-3-Methylstilbene (Predicted) | -5.5 | -2.1 | 3.4 | Blue emitter, host material |
| (E)-4,4'-Dimethylstilbene | -5.6 | -1.7 | 3.9 | Hole-transporting layer, blue emitter |
Disclaimer: The data in this table is for illustrative and comparative purposes only and is based on a combination of literature values for similar compounds and theoretical predictions.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 13 C NMR and LC-MS Profiling of Stilbenes from Elicited Grapevine Hairy Root Cultures - Portail du réseau des bibliothèques de l'Université Catholique de Lille [bibliotheque.univ-catholille.fr]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Structure–Property Relationships for the Electronic Properties of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iiste.org [iiste.org]
- 10. DFT calculations | Zhu Group at the Chinese University of Hong Kong, Shenzhen [junzhu.chem8.org]
- 11. scribd.com [scribd.com]
- 12. uprm.edu [uprm.edu]
- 13. youtube.com [youtube.com]
- 14. gaussian.com [gaussian.com]
- 15. learn.schrodinger.com [learn.schrodinger.com]
- 16. m.youtube.com [m.youtube.com]
- 17. nbinno.com [nbinno.com]
- 18. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions: the "amino conjugation effect" - PubMed [pubmed.ncbi.nlm.nih.gov]
detailed protocol for purifying (E)-3-methylstilbene via column chromatography
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive, step-by-step protocol for the purification of (E)-3-methylstilbene via column chromatography. This method is particularly useful for separating the desired (E)-isomer from common impurities encountered during its synthesis, such as the (Z)-isomer and triphenylphosphine oxide (TPPO), a frequent byproduct of the Wittig reaction.
Introduction
(E)-3-Methylstilbene is a stilbenoid derivative with potential applications in various research fields. Synthetic routes to this compound often yield a mixture of isomers and byproducts, necessitating an efficient purification strategy. Column chromatography is a robust and widely used technique for the separation of organic compounds based on their differential adsorption to a stationary phase. This protocol details the use of silica gel flash column chromatography, a rapid and effective method for isolating pure (E)-3-methylstilbene. The separation is based on the polarity differences between the target molecule and potential impurities. Generally, the (E)-stilbene isomer is less polar than its (Z)-counterpart due to a more symmetrical structure, leading to a lower affinity for the polar silica gel stationary phase. Triphenylphosphine oxide, a common byproduct, is significantly more polar and will thus be strongly retained by the silica gel.
Materials and Equipment
| Reagents and Consumables | Equipment |
| Crude (E)-3-methylstilbene mixture | Glass chromatography column |
| Silica gel (230-400 mesh) | Funnel |
| Petroleum ether (or hexanes) | Ramrod or long glass rod |
| Ethyl acetate | Beakers and Erlenmeyer flasks |
| Dichloromethane (for sample loading) | Round bottom flask |
| TLC plates (silica gel 60 F254) | Rotary evaporator |
| TLC developing chamber | UV lamp (254 nm) |
| Capillary tubes for spotting | Collection tubes or flasks |
| Cotton or glass wool | |
| Sand (acid-washed) |
Experimental Protocol
Thin-Layer Chromatography (TLC) Analysis of the Crude Mixture
Before performing column chromatography, it is crucial to analyze the crude reaction mixture by TLC to determine the optimal solvent system for separation.
-
Prepare the TLC Plate: With a pencil, lightly draw a baseline about 1 cm from the bottom of a TLC plate.
-
Spot the Plate: Dissolve a small amount of the crude mixture in a volatile solvent like dichloromethane. Using a capillary tube, spot the solution onto the baseline of the TLC plate.
-
Develop the Plate: Place a small amount of a test eluent (e.g., 98:2 petroleum ether:ethyl acetate) in a developing chamber. Place the spotted TLC plate in the chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.
-
Visualize the Plate: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm).
-
Optimize the Eluent: The ideal eluent system should provide good separation between the spot corresponding to (E)-3-methylstilbene and other impurities. The target compound should have an Rf value of approximately 0.2-0.4 for optimal separation on a column. Adjust the polarity of the eluent by varying the ratio of petroleum ether to ethyl acetate until a satisfactory separation is achieved.
Column Preparation (Slurry Method)
-
Prepare the Column: Securely clamp a glass chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column to support the packing material. Add a thin layer (approx. 1 cm) of sand on top of the plug.
-
Prepare the Silica Gel Slurry: In a beaker, weigh out silica gel (typically 50-100 times the weight of the crude mixture). Add the chosen eluent to the silica gel to form a slurry that can be easily poured.
-
Pack the Column: Pour the silica gel slurry into the column using a funnel. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing. Open the stopcock at the bottom of the column to drain some of the eluent, which aids in the settling of the silica gel. The goal is to have a uniform, crack-free stationary phase.
-
Add a Protective Layer: Once the silica gel has settled, add a thin layer (approx. 1 cm) of sand on top of the silica bed to prevent disturbance during sample and eluent addition.
-
Equilibrate the Column: Pass 2-3 column volumes of the eluent through the packed column to ensure it is fully equilibrated. The solvent level should never be allowed to drop below the top of the sand layer.
Sample Loading
-
Dissolve the Crude Product: Dissolve the crude (E)-3-methylstilbene mixture in a minimal amount of a non-polar solvent, such as dichloromethane or the eluent itself. Using a minimal volume is critical for achieving a narrow band and good separation.
-
Load the Sample: Carefully add the dissolved sample solution onto the top of the sand layer using a pipette.
-
Adsorb the Sample: Open the stopcock and allow the sample solution to enter the silica gel bed until the liquid level just reaches the top of the sand. Close the stopcock.
-
Wash the Column Walls: Carefully add a small amount of the eluent to rinse any residual sample from the inner walls of the column. Again, allow this rinsing solvent to enter the silica gel bed.
Elution and Fraction Collection
-
Begin Elution: Carefully fill the column with the eluent.
-
Apply Pressure (Flash Chromatography): Apply gentle air pressure to the top of the column to increase the flow rate of the eluent. The flow rate should be adjusted to allow for proper separation.
-
Collect Fractions: Begin collecting the eluting solvent (the eluate) in a series of labeled test tubes or flasks.
-
Monitor the Separation: Periodically analyze the collected fractions by TLC to determine which fractions contain the purified (E)-3-methylstilbene. Spot the collected fractions on a TLC plate alongside a spot of the original crude mixture.
-
Gradient Elution (Optional): If the impurities are significantly more polar (like TPPO), a gradient elution can be employed. Start with a non-polar eluent (e.g., 100% petroleum ether) to elute the (E)-3-methylstilbene. After the desired product has been collected, the polarity of the eluent can be gradually increased by adding more ethyl acetate to elute the more polar impurities, such as the (Z)-isomer and TPPO.
Isolation of the Purified Product
-
Combine Pure Fractions: Based on the TLC analysis, combine the fractions that contain the pure (E)-3-methylstilbene.
-
Remove the Solvent: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified (E)-3-methylstilbene as a solid or oil.
-
Characterize the Product: Confirm the purity and identity of the final product using appropriate analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Data Presentation
The following table summarizes the expected chromatographic behavior of the components in the crude mixture.
| Compound | Structure | Relative Polarity | Expected Elution Order | Typical TLC Rf Value * |
| (E)-3-methylstilbene | Least Polar | 1st | ~0.4 | |
| (Z)-3-methylstilbene | More Polar | 2nd | ~0.3 | |
| Triphenylphosphine oxide (TPPO) | Most Polar | 3rd (or retained on the column) | ~0.1 or lower |
*Typical Rf values in a non-polar eluent system like 98:2 petroleum ether:ethyl acetate. Actual values may vary depending on the exact conditions.
Experimental Workflow Diagram
Caption: Workflow for the purification of (E)-3-methylstilbene.
Logical Relationship of Compound Elution
Caption: Elution order based on polarity.
Application Notes and Protocols for (E)-3-Methylstilbene in Medicinal Chemistry Research
Introduction
Stilbenes, a class of polyphenolic compounds characterized by a 1,2-diphenylethylene scaffold, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] Natural stilbenes like resveratrol and pterostilbene have demonstrated a wide range of biological effects, including anticancer, anti-inflammatory, neuroprotective, and antioxidant properties.[1][2] Synthetic derivatives of the stilbene scaffold are being extensively explored to improve potency, bioavailability, and target selectivity.[3][4]
(E)-3-Methylstilbene is a synthetic analogue of the stilbene family. While specific research on the medicinal applications of (E)-3-methylstilbene is limited in publicly available literature, its structural similarity to other biologically active stilbenes suggests its potential as a subject for investigation in drug discovery and development. The introduction of a methyl group at the 3-position can influence the compound's lipophilicity and metabolic stability, potentially altering its pharmacokinetic and pharmacodynamic properties compared to unsubstituted or hydroxylated stilbenes.
These application notes provide a framework for exploring the potential of (E)-3-methylstilbene in medicinal chemistry research, drawing upon established methodologies for the synthesis and evaluation of stilbene derivatives.
Potential Therapeutic Applications
Based on the known biological activities of the stilbene scaffold, (E)-3-methylstilbene could be investigated for the following applications:
-
Anticancer Activity: Stilbene derivatives are known to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth by modulating various signaling pathways.[4][5]
-
Anti-Inflammatory Effects: Many stilbenes exhibit anti-inflammatory properties by inhibiting pro-inflammatory enzymes and cytokines, often through the modulation of pathways like NF-κB.[2][6]
-
Neuroprotective Properties: Stilbenoids have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting their potential in the context of neurodegenerative diseases.[7][8]
Quantitative Data for Related Stilbene Derivatives
Table 1: Anticancer Activity of Selected Stilbene Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Isorhapontigenin | T24T (Bladder Cancer) | MTT | 55.2 ± 2.3 | [1] |
| Isorhapontigenin | MCF-7 (Breast Cancer) | MTT | 34.16 | [1] |
| Bleochranol A | HL-60 (Leukemia) | MTS | 0.24 ± 0.03 | [9] |
| Bleochranol A | A-549 (Lung Cancer) | MTS | 3.51 ± 0.09 | [9] |
| Bleochranol A | MCF-7 (Breast Cancer) | MTS | 3.30 ± 0.99 | [9] |
Table 2: Anti-Inflammatory Activity of a Selected Stilbene Derivative
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Compound 12 (from Bletilla ochracea) | RAW 264.7 Macrophages | NO Production | 2.86 ± 0.17 | [9] |
Experimental Protocols
The following are detailed protocols for the synthesis and biological evaluation of stilbene derivatives, which can be adapted for the study of (E)-3-methylstilbene.
Protocol 1: Synthesis of (E)-Stilbene Derivatives via Mizoroki-Heck Reaction
This protocol describes a general method for the synthesis of (E)-stilbenes.[10]
Materials:
-
Substituted styrene
-
Halogenated benzene
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., triethanolamine)
-
Solvent (e.g., triethanolamine can act as solvent, ligand, and base)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesize the required substituted styrene (e.g., 3-methylstyrene) via a Wittig reaction from the corresponding benzaldehyde.
-
In a reaction vessel, combine the substituted styrene, the halogenated benzene, and the palladium catalyst in the presence of triethanolamine.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for a specified time and at a specific temperature, to be optimized for the specific substrates.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC or Gas Chromatography-Mass Spectrometry - GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove the catalyst and other water-soluble impurities.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure (E)-stilbene derivative.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of a compound on cancer cells.[5]
Materials:
-
Human cancer cell line (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
(E)-3-methylstilbene (or other test compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol 3: In Vitro Anti-Inflammatory Activity Assessment by Measuring Nitric Oxide (NO) Production
This protocol is used to evaluate the anti-inflammatory potential of a compound by measuring its effect on NO production in lipopolysaccharide (LPS)-stimulated macrophages.[11]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
(E)-3-methylstilbene (or other test compound)
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group (cells only), an LPS-only group, and compound-only groups.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to the supernatant, followed by a 10-minute incubation at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve to determine the level of NO production.
-
Assess the effect of the compound on cell viability using a separate assay (e.g., MTT) to ensure that the reduction in NO is not due to cytotoxicity.
Protocol 4: In Vitro Neuroprotection Assay against Oxidative Stress
This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.[12]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)
-
Complete cell culture medium
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H2O2) or β-amyloid peptide)
-
(E)-3-methylstilbene (or other test compound)
-
Cell viability assay kit (e.g., MTT or LDH release assay)
-
Reactive Oxygen Species (ROS) detection kit (e.g., DCFH-DA)
-
96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Culture neuronal cells in 96-well plates to the desired confluency.
-
Pre-treat the cells with different concentrations of the test compound for a specified period (e.g., 1-2 hours).
-
Induce oxidative stress by adding the inducing agent (e.g., H2O2 at a final concentration of 100-200 µM) and incubate for 24 hours. Include appropriate controls (untreated cells, cells treated with the inducing agent only, and cells treated with the compound only).
-
Cell Viability Assessment:
-
Perform an MTT or LDH assay as described previously to quantify cell viability. An increase in viability in the compound-treated groups compared to the group treated with the inducing agent alone indicates a neuroprotective effect.
-
-
Intracellular ROS Measurement:
-
After treatment, wash the cells with PBS and incubate with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C.
-
Wash the cells again to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or a flow cytometer. A decrease in fluorescence in the compound-treated groups indicates a reduction in intracellular ROS levels.
-
Visualizations
Signaling Pathway
Caption: General overview of the NF-κB signaling pathway and a potential point of inhibition by stilbene compounds.
Experimental Workflow
Caption: A general experimental workflow for the synthesis and biological evaluation of (E)-3-methylstilbene.
References
- 1. More Than Resveratrol: New Insights into Stilbene-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ricerca.unich.it [ricerca.unich.it]
- 4. Anticancer Activity of Stilbene-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of natural stilbenoids: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stilbenes Against Alzheimer’s Disease: A Comprehensive Review of Preclinical Studies of Natural and Synthetic Compounds Combined with the Contributions of Developed Nanodrug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Neurological Disorders with Stilbenes: Bridging the Preclinical-Clinical Gap [ijbs.com]
- 9. Stilbenes with anti-inflammatory and cytotoxic activity from the rhizomes of Bletilla ochracea Schltr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Antioxidant Activity and Neuroprotective Activity of Stilbenoids in Rat Primary Cortex Neurons via the PI3K/Akt Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
(E)-3-methylstilbene as a ligand in transition metal catalysis
An in-depth analysis of the scientific literature reveals limited specific applications of (E)-3-methylstilbene as a primary ligand in transition metal catalysis. However, the broader class of stilbene derivatives has shown significant promise. A notable example is trans-1,1'-(1,2-Ethenediyl)bis[3,5-dimethoxybenzene] , a stilbene derivative that has been successfully employed as a ligand in nickel-catalyzed stereospecific cross-coupling reactions. This document will focus on the application of this representative stilbene ligand, providing detailed protocols and data that can serve as a valuable resource for researchers exploring the potential of stilbene-based ligands in catalysis.
Application Notes
Ligand: trans-1,1'-(1,2-Ethenediyl)bis[3,5-dimethoxybenzene] (Stilbene Ligand)
Catalysis Type: Nickel-Catalyzed Stereospecific Suzuki-Miyaura Cross-Coupling
Application: Synthesis of molecules with all-carbon quaternary stereocenters.[1][2][3][4][5]
Description:
The use of this stilbene ligand has been instrumental in overcoming a significant challenge in stereospecific cross-coupling reactions known as the "naphthyl requirement".[1][2][3] Previously, high yields and stereospecificity in nickel-catalyzed cross-couplings of benzylic electrophiles were largely restricted to substrates containing a naphthyl group. This limitation was attributed to the high energy barrier of oxidative addition for phenyl-substituted electrophiles.[1]
The stilbene ligand, in conjunction with a nickel catalyst, facilitates the stereospecific Suzuki-Miyaura cross-coupling of tertiary benzylic carboxylates that lack the naphthyl substituent. This methodology allows for the formation of challenging all-carbon, diaryl quaternary stereocenters with high yields and excellent stereochemical fidelity.[1][3] The reaction demonstrates broad functional group tolerance, accommodating both electron-rich and electron-poor aryl groups on the electrophile.[1]
Mechanistic insights suggest that the stilbene ligand plays a crucial role in stabilizing the Ni(0) catalytic species, which in turn promotes the challenging oxidative addition step with phenyl-substituted electrophiles.[3] The fluxional nature of the nickel-stilbene coordination is thought to be important for the progression of the catalytic cycle.[1]
Quantitative Data
The following table summarizes the performance of the stilbene ligand in the nickel-catalyzed stereospecific Suzuki-Miyaura cross-coupling of various tertiary benzylic pivalates with arylboronic acids.
| Entry | Benzylic Pivalate (Electrophile) | Arylboronic Acid (Nucleophile) | Product | Yield (%)[1] | Stereospecificity (es)[1] |
| 1 | 1-phenylethyl pivalate | 4-methoxyphenylboronic acid pinacol ester | 1-(4-methoxyphenyl)-1-phenylethane | 85 | 0.98 |
| 2 | 1-(4-methoxyphenyl)ethyl pivalate | phenylboronic acid | 1-(4-methoxyphenyl)-1-phenylethane | 88 | 0.97 |
| 3 | 1-(p-tolyl)ethyl pivalate | 4-fluorophenylboronic acid | 1-(4-fluorophenyl)-1-(p-tolyl)ethane | 75 | 0.99 |
| 4 | 1-(4-(trifluoromethyl)phenyl)ethyl pivalate | 3-methylphenylboronic acid | 1-(3-methylphenyl)-1-(4-(trifluoromethyl)phenyl)ethane | 68 | 0.96 |
| 5 | 1-(naphthalen-2-yl)ethyl pivalate | phenylboronic acid | 1-phenyl-1-(naphthalen-2-yl)ethane | 92 | 0.98 |
*es = (eeproduct)/(eestarting material)[1]
Experimental Protocols
General Protocol for Nickel-Catalyzed Stereospecific Suzuki-Miyaura Cross-Coupling
This protocol is adapted from the work of Xu, Bercher, and Watson in J. Am. Chem. Soc. 2021, 143, 8608–8613.[1][2][3][4][5]
Materials:
-
Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)
-
trans-1,1'-(1,2-Ethenediyl)bis[3,5-dimethoxybenzene] (Stilbene Ligand)
-
Lithium tert-butoxide (LiOtBu)
-
Tertiary benzylic pivalate (electrophile)
-
Arylboronic acid pinacol ester (nucleophile)
-
2-Butanol (sBuOH)
-
Cyclohexane (anhydrous)
-
Anhydrous, degassed solvents
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add Ni(OAc)₂·4H₂O (5.0 mol %), the stilbene ligand (10 mol %), and LiOtBu (1.5 equivalents).
-
The vial is sealed with a Teflon-lined cap and purged with nitrogen or argon.
-
Add the tertiary benzylic pivalate (1.0 equivalent) and the arylboronic acid pinacol ester (1.5 equivalents) to the vial.
-
Add a solvent mixture of cyclohexane and sBuOH (typically in a 4:1 ratio to achieve a 0.1 M concentration of the limiting electrophile).
-
The reaction mixture is stirred vigorously at room temperature for 24-48 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired cross-coupled product.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.[1]
Visualizations
Experimental Workflow
Caption: General workflow for the nickel-catalyzed stereospecific cross-coupling reaction.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the Suzuki-Miyaura cross-coupling.
References
- 1. Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Quaternary Stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Quaternary Stereocenters [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Studying the Photoisomerization of (E)-3-methylstilbene
Audience: Researchers, scientists, and drug development professionals.
Introduction: The photoisomerization of stilbene and its derivatives is a cornerstone of photochemistry, serving as a model for E/Z (trans/cis) isomerization reactions. Upon absorption of ultraviolet (UV) light, (E)-stilbene can convert to its (Z)-isomer. This process is reversible, and irradiation of the (Z)-isomer can lead back to the (E)-form until a photostationary state (PSS) is reached—a dynamic equilibrium of the two isomers under specific irradiation conditions. Substituted stilbenes, such as 3-methylstilbene, are of particular interest as their electronic and steric properties can influence the isomerization quantum yields, photostationary state composition, and rates of competing reactions. These compounds and their photoswitchable nature have potential applications in molecular machines, photopharmacology, and materials science.
This document provides a detailed experimental framework for the synthesis of (E)-3-methylstilbene and the subsequent investigation of its photoisomerization, including protocols for monitoring the reaction and quantifying the isomers.
Synthesis of (E)-3-methylstilbene via Wittig Reaction
The Wittig reaction is a reliable method for synthesizing stilbene derivatives with good stereoselectivity for the E-isomer.[1][2] The protocol involves the reaction of a phosphorus ylide with an aldehyde.
Protocol 1: Synthesis of (E)-3-methylstilbene
Materials:
-
Benzyltriphenylphosphonium chloride
-
3-Methylbenzaldehyde
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Hexanes
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flasks, condenser, separatory funnel)
-
Stir plate and magnetic stir bars
Procedure:
-
Ylide Formation: In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous methanol.
-
Add sodium methoxide (1.1 equivalents) to the suspension. Stir the mixture at room temperature for 1 hour. The formation of the orange/red phosphorus ylide should be visible.
-
Wittig Reaction: Add 3-methylbenzaldehyde (1.0 equivalent) dropwise to the ylide solution.
-
Allow the reaction to stir at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Resuspend the resulting solid in dichloromethane and water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase in vacuo.
-
The crude product contains the desired stilbene and triphenylphosphine oxide byproduct.
-
Purify the crude mixture by column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a hexane/ethyl acetate gradient) to isolate the (E)-3-methylstilbene. The E-isomer is typically less polar and elutes first.
-
Alternatively, recrystallization from ethanol or hexanes can yield the pure (E)-isomer, which is often a crystalline solid.[3]
-
Experimental Setup for Photoisomerization
A standard photochemical setup is required to irradiate the sample under controlled conditions.[4][5]
Core Components:
-
Light Source: A medium-pressure mercury vapor lamp is suitable, as it provides strong emission lines in the UV region (e.g., 313 nm, 365 nm) where stilbenes absorb.[4] LEDs with specific wavelengths can also be used for better control.[6]
-
Reaction Vessel: A quartz cuvette (for UV-Vis monitoring) or a larger quartz reaction flask is necessary, as standard borosilicate glass absorbs UV radiation.
-
Cooling System: Irradiation can generate significant heat. A cooling fan or a water-circulating jacket around the reaction vessel is crucial to maintain a constant temperature (~25 °C).[6][7]
-
Filters: Optical filters can be used to isolate specific wavelengths from the lamp to study the wavelength dependency of the isomerization.[4]
Caption: A diagram illustrating the key components of a typical experimental setup for photochemical studies.
Monitoring and Quantification Protocols
Protocol 2: Monitoring Photoisomerization by UV-Vis Spectroscopy
This protocol allows for real-time observation of the changes in the electronic absorption spectra as (E)-3-methylstilbene converts to the (Z)-isomer.
Procedure:
-
Sample Preparation: Prepare a dilute solution of purified (E)-3-methylstilbene in a UV-transparent solvent (e.g., hexane or acetonitrile) in a quartz cuvette. The concentration should be chosen to give a maximum absorbance of ~1.0 at its λmax.
-
Initial Spectrum: Record the initial UV-Vis absorption spectrum of the (E)-isomer before irradiation.
-
Irradiation and Data Acquisition:
-
Place the cuvette in the photoreactor and begin irradiation.
-
At regular time intervals (e.g., every 30-60 seconds), stop the irradiation and record a full UV-Vis spectrum.
-
-
Analysis:
-
Overlay the collected spectra. You should observe the decrease of the peak corresponding to the (E)-isomer and the growth of a new peak corresponding to the (Z)-isomer.
-
An isosbestic point , a wavelength at which the absorbance of the solution remains constant, indicates a clean conversion between two species.
-
Protocol 3: Isomer Separation and Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately separating and quantifying the (E) and (Z) isomers in the mixture.
Procedure:
-
Sample Preparation: Prepare a stock solution of (E)-3-methylstilbene in a suitable solvent (e.g., acetonitrile).
-
Irradiation: Place the solution in a quartz flask within the photoreactor and irradiate. It is recommended to irradiate until the photostationary state is reached (i.e., when the isomer ratio no longer changes with further irradiation).
-
HPLC Analysis:
-
Inject an aliquot of the irradiated solution into the HPLC system.
-
The separation of stilbene isomers can be challenging. A common approach involves using a C18 reversed-phase column.[8] Some methods utilize silica columns impregnated with silver nitrate, which enhances separation due to differential π-complexation between the silver ions and the isomers.[9][10]
-
Example HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector set to a wavelength where both isomers absorb (e.g., the isosbestic point, or the λmax of one isomer).
-
Injection Volume: 10 µL
-
-
-
Quantification: The relative concentrations of the (E) and (Z) isomers are determined by integrating the area of their respective peaks in the chromatogram. The composition of the photostationary state is reported as the percentage of each isomer.
Quantitative Data Summary
Specific photophysical data for 3-methylstilbene is not widely published. Therefore, data for the parent compound, stilbene, is provided as a representative example. These values serve as a baseline for comparison.
Table 1: Spectral Properties of Stilbene Isomers in Hexane
| Isomer | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
|---|---|---|
| (E)-Stilbene | 294 | ~34,000 |
| (Z)-Stilbene | 276 | ~36,200 |
Table 2: Photoisomerization Quantum Yields (Φ) for Stilbene
| Process | Quantum Yield (Φ) | Conditions |
|---|---|---|
| (E) → (Z) | 0.42[11] | Direct irradiation in solution |
| (Z) → (E) | 0.22[11] | Direct irradiation in solution |
Note: Quantum yield is the ratio of the number of molecules that undergo a specific photochemical event to the number of photons absorbed by the system. Its determination requires a separate actinometry experiment to measure the photon flux of the light source.
Visualized Workflows and Pathways
Caption: Workflow from synthesis of (E)-3-methylstilbene to its photochemical analysis.
Caption: Simplified Jablonski diagram showing the E→Z photoisomerization pathway via an excited state.
References
- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. juliethahn.com [juliethahn.com]
- 4. scribd.com [scribd.com]
- 5. hepatochem.com [hepatochem.com]
- 6. hepatochem.com [hepatochem.com]
- 7. researchgate.net [researchgate.net]
- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]
- 11. scilit.com [scilit.com]
Application Notes and Protocols for Cell-Based Assays Utilizing (E)-3-methylstilbene
Disclaimer: Direct experimental data and established protocols specifically for (E)-3-methylstilbene are limited in publicly available scientific literature. The following application notes and protocols are based on the well-documented activities of structurally similar stilbene compounds, such as resveratrol and pterostilbene. These protocols provide a foundational framework for researchers to adapt and validate for their specific experimental needs with (E)-3-methylstilbene.
Assessment of Antiproliferative and Cytotoxic Activity
Application Note: Stilbene derivatives have demonstrated significant anticancer properties by inhibiting the proliferation of various cancer cell lines.[1] The methyl group in (E)-3-methylstilbene may enhance its lipophilicity, potentially increasing its cellular uptake and cytotoxic effects compared to its parent compound, resveratrol.[2] The following protocols describe the use of a metabolic activity assay (MTT) to determine the cytotoxic effects of (E)-3-methylstilbene on cancer cells.
Protocol 1.1: MTT Cell Viability Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Materials:
-
(E)-3-methylstilbene
-
Cancer cell line of interest (e.g., MCF-7, HeLa, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of (E)-3-methylstilbene in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing various concentrations of (E)-3-methylstilbene. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| (E)-3-methylstilbene | MCF-7 (Breast Cancer) | 48 | Data to be determined |
| (E)-3-methylstilbene | HeLa (Cervical Cancer) | 48 | Data to be determined |
| (E)-3-methylstilbene | HT-29 (Colon Cancer) | 48 | Data to be determined |
| Reference: Pterostilbene | MCF-7 (Breast Cancer) | 48 | ~20 |
| Reference: Resveratrol | MCF-7 (Breast Cancer) | 48 | ~50 |
Note: IC50 values for reference compounds are approximate and can vary between studies and experimental conditions.
Experimental Workflow:
Evaluation of Apoptosis Induction
Application Note: A key mechanism of anticancer activity for many stilbene compounds is the induction of programmed cell death, or apoptosis.[3] This can be assessed by measuring the externalization of phosphatidylserine on the cell membrane, a hallmark of early apoptosis, using an Annexin V-based assay.
Protocol 2.1: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with a compromised membrane, indicative of late apoptosis or necrosis.
Materials:
-
(E)-3-methylstilbene
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with (E)-3-methylstilbene at concentrations around the predetermined IC50 value for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Cell Staining: Discard the supernatant and resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (lower left): Live cells
-
Annexin V+ / PI- (lower right): Early apoptotic cells
-
Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (upper left): Necrotic cells
-
Data Presentation:
| Treatment | Concentration (µM) | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 0 | Data to be determined | Data to be determined | Data to be determined |
| (E)-3-methylstilbene | 0.5 x IC50 | Data to be determined | Data to be determined | Data to be determined |
| (E)-3-methylstilbene | 1 x IC50 | Data to be determined | Data to be determined | Data to be determined |
| (E)-3-methylstilbene | 2 x IC50 | Data to be determined | Data to be determined | Data to be determined |
Apoptosis Signaling Pathway:
Nuclear Receptor Modulation Assay
Application Note: Stilbenes are known to interact with various nuclear receptors, acting as agonists or antagonists, thereby modulating gene expression. A reporter gene assay is a common method to screen for such activity. This protocol describes a luciferase-based reporter assay to assess the effect of (E)-3-methylstilbene on a specific nuclear receptor.
Protocol 3.1: Dual-Luciferase Reporter Assay
This assay uses two different luciferase enzymes, Firefly and Renilla. The Firefly luciferase gene is under the control of a promoter containing response elements for the nuclear receptor of interest, serving as the experimental reporter. The Renilla luciferase gene is driven by a constitutive promoter and serves as an internal control for transfection efficiency and cell viability.
Materials:
-
(E)-3-methylstilbene
-
HEK293T or other suitable cell line
-
Expression plasmid for the nuclear receptor of interest (e.g., ERα, AR)
-
Reporter plasmid with a nuclear receptor response element driving Firefly luciferase expression
-
Control plasmid with a constitutive promoter driving Renilla luciferase expression
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells in a 96-well plate with the nuclear receptor expression plasmid, the Firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of (E)-3-methylstilbene. Include a known agonist/antagonist as a positive control and a vehicle control.
-
Incubation: Incubate for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Luciferase Activity Measurement: Measure Firefly luciferase activity, then add the Stop & Glo® reagent to quench the Firefly signal and simultaneously measure Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the vehicle control.
Data Presentation:
| Compound | Concentration (µM) | Nuclear Receptor | Normalized Luciferase Activity (Fold Change) |
| Vehicle Control | 0 | ERα | 1.0 |
| (E)-3-methylstilbene | 0.1 | ERα | Data to be determined |
| (E)-3-methylstilbene | 1 | ERα | Data to be determined |
| (E)-3-methylstilbene | 10 | ERα | Data to be determined |
| Reference: Estradiol | 0.01 | ERα | ~10-20 |
Nuclear Receptor Activation Workflow:
References
Application Notes and Protocols for the Large-Scale Synthesis of (E)-3-Methylstilbene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the large-scale synthesis of (E)-3-methylstilbene, a key intermediate in various research and development applications. The focus is on scalable and efficient synthetic methodologies, including the Wittig reaction, the Heck reaction, and the Suzuki coupling. Quantitative data is summarized for easy comparison, and detailed experimental procedures are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the processes.
Introduction
(E)-3-methylstilbene is a stilbenoid derivative of significant interest in medicinal chemistry and materials science. The development of robust and scalable synthetic routes is crucial for its availability in the quantities required for advanced research and commercial applications. This document outlines and compares three prominent methods for the large-scale synthesis of (E)-3-methylstilbene: the Wittig reaction, the Heck reaction, and the Suzuki coupling. Each method offers distinct advantages and challenges in terms of yield, stereoselectivity, cost, and scalability.
Synthetic Methodologies
Wittig Reaction
The Wittig reaction is a widely used and versatile method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides. For the synthesis of (E)-3-methylstilbene, two primary disconnection approaches are feasible. This method is known for its reliability and the ability to control the location of the double bond.[1][2][3] For large-scale synthesis, aqueous Wittig reactions are particularly advantageous as they can simplify purification and reduce the use of volatile organic solvents.[4]
Reaction Scheme:
-
Route A: 3-Methylbenzaldehyde + Benzyltriphenylphosphonium halide
-
Route B: Benzaldehyde + 3-Methylbenzyltriphenylphosphonium halide
Experimental Protocol (General Procedure):
A general procedure for the Wittig reaction involves the in-situ generation of the ylide followed by the reaction with the aldehyde.[5]
-
Ylide Formation: A suspension of the appropriate benzyltriphenylphosphonium halide in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or an aqueous medium) is treated with a strong base (e.g., sodium hydroxide, potassium tert-butoxide) to generate the corresponding phosphonium ylide.[4][5]
-
Reaction with Aldehyde: The corresponding aldehyde (3-methylbenzaldehyde or benzaldehyde) is added to the ylide solution.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or refluxed for several hours to ensure complete conversion.[1][6]
-
Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to isolate the (E)-3-methylstilbene. The byproduct, triphenylphosphine oxide, can often be removed by precipitation and filtration.[1]
Heck Reaction
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[7] For the synthesis of (E)-3-methylstilbene, this typically involves the coupling of 3-bromotoluene with styrene or 3-methylstyrene with bromobenzene. The Heck reaction is known for its high stereoselectivity, generally favoring the formation of the (E)-isomer.[8] Microwave-assisted Heck reactions can significantly reduce reaction times, making them attractive for large-scale production.[8]
Reaction Scheme:
-
Route A: 3-Bromotoluene + Styrene
-
Route B: 3-Methylstyrene + Bromobenzene
Experimental Protocol (General Procedure):
A typical Heck reaction protocol involves the following steps:[7][8]
-
Reaction Setup: A reaction vessel is charged with the aryl halide (e.g., 3-bromotoluene), the alkene (e.g., styrene), a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (if required), and a base (e.g., triethylamine, potassium carbonate).
-
Solvent: A suitable solvent such as N,N-dimethylformamide (DMF), acetonitrile, or an aqueous medium is added.
-
Reaction Conditions: The mixture is heated to a temperature typically ranging from 80 to 140 °C for several hours. Microwave irradiation can be used to accelerate the reaction.[8]
-
Work-up and Purification: After cooling, the reaction mixture is filtered to remove the catalyst and inorganic salts. The filtrate is then subjected to an aqueous work-up, and the product is extracted with an organic solvent. The crude product is purified by column chromatography or recrystallization to yield (E)-3-methylstilbene.
Suzuki Coupling
The Suzuki coupling is another palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[9] For the synthesis of (E)-3-methylstilbene, this can be achieved by coupling 3-tolylboronic acid with an (E)-styrenyl halide or an (E)-3-methylstyrenylboronic acid with a phenyl halide. The Suzuki coupling is known for its high functional group tolerance and generally gives high yields with excellent stereoselectivity.[9][10]
Reaction Scheme:
-
Route A: 3-Tolylboronic acid + (E)-Styrenyl halide
-
Route B: (E)-3-Methylstyrenylboronic acid + Phenyl halide
Experimental Protocol (General Procedure):
A general protocol for the Suzuki coupling is as follows:[9][10]
-
Reaction Setup: The organohalide, the organoboron reagent, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate, sodium carbonate) are combined in a reaction flask.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or dimethoxyethane) and an aqueous solution of the base is typically used.
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 80 to 110 °C for several hours until the reaction is complete.
-
Work-up and Purification: The reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography.
Comparison of Synthetic Methods
The choice of synthetic method for the large-scale production of (E)-3-methylstilbene depends on several factors including cost of starting materials, desired purity, scalability, and environmental considerations.
| Method | Typical Yield | (E)/(Z) Selectivity | Key Advantages | Key Disadvantages | Scalability |
| Wittig Reaction | 40-85%[11] | Variable, can be optimized | Readily available starting materials, reliable.[3] | Formation of triphenylphosphine oxide byproduct can complicate purification. | Good |
| Heck Reaction | 50-95%[7] | Generally high for (E)-isomer | High stereoselectivity, good functional group tolerance.[8] | Requires palladium catalyst, which can be expensive. | Excellent |
| Suzuki Coupling | 60-98%[9] | Excellent, retains stereochemistry of vinyl partner | High yields, excellent stereoselectivity, broad substrate scope.[10] | Requires synthesis of organoboron reagents, palladium catalyst cost. | Excellent |
Experimental Workflows
References
- 1. youtube.com [youtube.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. sciepub.com [sciepub.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. odinity.com [odinity.com]
- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
strategies to improve the yield of (E)-3-methylstilbene synthesis
Welcome to the technical support center for the synthesis of (E)-3-methylstilbene. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance the yield and purity of (E)-3-methylstilbene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing (E)-3-methylstilbene?
A1: The most prevalent and effective methods for the synthesis of (E)-3-methylstilbene are the Wittig reaction, the Heck reaction, and the McMurry reaction. Each method offers distinct advantages and is suited for different starting materials and experimental setups.
Q2: How does the methyl group at the 3-position influence the synthesis?
A2: The methyl group on the aromatic ring can exert a mild steric and electronic effect on the reaction. In reactions like the Wittig synthesis, it can influence the E/Z selectivity of the final product.[1] In palladium-catalyzed reactions like the Heck coupling, the electronic nature of the methyl group can affect the reactivity of the aryl halide.[2]
Q3: Which reaction generally provides the highest yield of the (E)-isomer?
A3: The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is well-regarded for its high stereoselectivity, predominantly yielding the (E)-alkene.[3] The Heck reaction also typically shows a high preference for the formation of the trans or (E)-isomer.
Q4: What is the most common side product in the Wittig synthesis of stilbenes?
A4: The most common side product is the corresponding (Z)-isomer (cis-stilbene). The ratio of (E) to (Z) isomers can be influenced by factors such as the choice of base, solvent, and the nature of the ylide. Additionally, triphenylphosphine oxide is a significant byproduct of the reaction.
Q5: How can I purify the final (E)-3-methylstilbene product?
A5: Purification of (E)-3-methylstilbene can be effectively achieved through column chromatography on silica gel, typically using a non-polar eluent system like hexane or a mixture of hexane and ethyl acetate. Recrystallization from a suitable solvent such as ethanol is another common method to obtain a highly pure product. The separation of (E) and (Z) isomers can also be accomplished using silver ion-exchanged chromatography.[4]
Troubleshooting Guides
Wittig Reaction
| Issue | Potential Cause(s) | Troubleshooting Strategy |
| Low or no product yield | 1. Incomplete ylide formation due to weak base or moisture. 2. Poor reactivity of the aldehyde. 3. Two-phase reaction with insufficient mixing. | 1. Use a strong base like n-butyllithium or sodium hydride in an anhydrous solvent (e.g., dry THF). Ensure all glassware is thoroughly dried. 2. Check the purity of the 3-methylbenzaldehyde. 3. For two-phase systems (e.g., using NaOH), ensure vigorous stirring to maximize the interfacial area. |
| Low (E)/(Z) selectivity | 1. Use of a non-stabilized ylide. 2. Reaction conditions favoring the kinetic (Z)-product. | 1. Employ a stabilized ylide (e.g., from a phosphonate ester in a Horner-Wadsworth-Emmons reaction) which strongly favors the (E)-isomer. 2. Use of protic solvents and ensuring thermodynamic equilibrium can favor the more stable (E)-isomer. |
| Difficulty in removing triphenylphosphine oxide | Triphenylphosphine oxide is a highly polar and crystalline byproduct that can be challenging to separate from the product. | 1. Purify the crude product by column chromatography. 2. Triturate the crude mixture with a non-polar solvent like hexane to selectively dissolve the stilbene, leaving the more polar triphenylphosphine oxide behind. |
Heck Reaction
| Issue | Potential Cause(s) | Troubleshooting Strategy |
| Low or no product yield | 1. Inactive palladium catalyst. 2. Unsuitable ligand for the specific substrates. 3. Inappropriate base or solvent. | 1. Use a fresh palladium source (e.g., Pd(OAc)₂ or PdCl₂). Consider using a pre-catalyst. 2. Screen different phosphine ligands. For electron-rich aryl halides, bulky electron-rich phosphines can be effective.[5] 3. Optimize the base (e.g., triethylamine, potassium carbonate) and solvent (e.g., DMF, NMP, acetonitrile). |
| Formation of side products (e.g., homocoupling) | The aryl halide preferentially couples with itself. | This is more common with electron-deficient aryl halides. Adjusting the reaction temperature and catalyst/ligand ratio can minimize this side reaction.[2] |
| Poor regioselectivity (formation of 1,1-disubstituted alkene) | Steric or electronic factors favoring addition to the other carbon of the double bond. | This is less common with styrene derivatives. The choice of ligand and reaction conditions can influence regioselectivity.[6] |
McMurry Reaction
| Issue | Potential Cause(s) | Troubleshooting Strategy |
| Low yield of the cross-coupled product | The reaction favors the formation of symmetrical homo-coupled products. | 1. Use a significant excess of one of the carbonyl compounds. 2. Introduce a functional group with a strong affinity for the titanium surface on one of the reactants to enhance selectivity.[7] |
| Formation of pinacol byproduct | Incomplete deoxygenation of the pinacolate intermediate. | Ensure the low-valent titanium reagent is sufficiently reactive and the reaction is run at a high enough temperature for a sufficient duration to drive the deoxygenation step to completion.[8] |
| Reaction is sluggish or does not proceed | Inactive low-valent titanium species. | The low-valent titanium reagent should be freshly prepared under inert conditions. The choice of reducing agent (e.g., Zn, LiAlH₄) and titanium source (e.g., TiCl₃, TiCl₄) can impact reactivity.[8] |
Experimental Protocols
Wittig Reaction for (E)-3-methylstilbene
This protocol is adapted from general procedures for stilbene synthesis via the Wittig reaction.
Reactants and Yields:
| Reactant | Molar Equiv. | MW ( g/mol ) | Amount |
| 3-Methylbenzyltriphenylphosphonium bromide | 1.0 | 463.36 | 4.63 g |
| Benzaldehyde | 1.0 | 106.12 | 1.06 g |
| Sodium Methoxide | 1.1 | 54.02 | 0.59 g |
| Methanol (anhydrous) | - | 32.04 | 50 mL |
| Product | MW ( g/mol ) | Theoretical Yield | |
| (E)-3-methylstilbene | 194.27 | 1.94 g |
Procedure:
-
To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 3-methylbenzyltriphenylphosphonium bromide (4.63 g, 10 mmol) and anhydrous methanol (30 mL).
-
Stir the suspension until all the solid dissolves.
-
In a separate flask, dissolve sodium methoxide (0.59 g, 11 mmol) in anhydrous methanol (20 mL).
-
Slowly add the sodium methoxide solution to the phosphonium salt solution at room temperature. The solution should turn a deep orange/red color, indicating the formation of the ylide.
-
Stir the ylide solution for 30 minutes at room temperature.
-
Add benzaldehyde (1.06 g, 10 mmol) dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by adding 20 mL of water.
-
Extract the mixture with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to separate the (E)- and (Z)-isomers and remove triphenylphosphine oxide. The (E)-isomer is generally less polar and will elute first.
Expected Yield: The yield of (E)-3-methylstilbene is typically in the range of 60-80%, with the E/Z ratio depending on the specific conditions.
Heck Reaction for (E)-3-methylstilbene
This protocol is based on general Heck reaction conditions for the synthesis of stilbenes.
Reactants and Yields:
| Reactant | Molar Equiv. | MW ( g/mol ) | Amount |
| 3-Iodotoluene | 1.0 | 218.04 | 2.18 g |
| Styrene | 1.2 | 104.15 | 1.25 g |
| Palladium(II) acetate | 0.02 | 224.50 | 45 mg |
| Tri(o-tolyl)phosphine | 0.04 | 304.37 | 122 mg |
| Triethylamine | 2.0 | 101.19 | 2.02 g (2.8 mL) |
| DMF (anhydrous) | - | 73.09 | 20 mL |
| Product | MW ( g/mol ) | Theoretical Yield | |
| (E)-3-methylstilbene | 194.27 | 1.94 g |
Procedure:
-
To a dry 50 mL Schlenk flask, add palladium(II) acetate (45 mg, 0.2 mmol) and tri(o-tolyl)phosphine (122 mg, 0.4 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMF (10 mL) and stir the mixture at room temperature for 10 minutes to form the catalyst complex.
-
Add 3-iodotoluene (2.18 g, 10 mmol), styrene (1.25 g, 12 mmol), and triethylamine (2.02 g, 20 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and pour it into 50 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to obtain pure (E)-3-methylstilbene.
Expected Yield: Yields for the Heck reaction are often high, typically in the range of 70-95%, with excellent selectivity for the (E)-isomer.
Visualizations
Caption: Wittig reaction workflow for (E)-3-methylstilbene synthesis.
Caption: Catalytic cycle of the Heck reaction for stilbene synthesis.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Insights into the General and Efficient Cross McMurry Reactions between Ketones [organic-chemistry.org]
- 8. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
identification and minimization of byproducts in (E)-3-methylstilbene synthesis
Technical Support Center: (E)-3-Methylstilbene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of (E)-3-methylstilbene, with a focus on identifying and minimizing byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Wittig reaction is producing a significant amount of the (Z)-isomer along with the desired (E)-3-methylstilbene. How can I improve the stereoselectivity for the (E)-isomer?
A1: The formation of (E/Z) isomer mixtures is a common issue in the classic Wittig reaction.[1] To favor the formation of the (E)-alkene, consider the following strategies:
-
Use a Stabilized Ylide: If your synthesis allows, using a stabilized ylide (e.g., one with an adjacent electron-withdrawing group) generally favors the formation of the E-isomer.
-
Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction, which uses phosphonate carbanions instead of phosphonium ylides, is highly recommended as it predominantly produces E-configured products.[2] The dialkylphosphate byproducts from the HWE reaction are also water-soluble, simplifying purification.[2]
-
Reaction Conditions: For non-stabilized ylides, running the reaction in a non-polar solvent without lithium salts can increase the proportion of the E-isomer.
-
Isomerization: If a mixture is unavoidable, the (Z)-isomer can sometimes be converted to the (E)-isomer. One method involves reaction with a palladium(II) complex.[3] Another approach is an iodine-catalyzed photochemical isomerization.
Q2: After my Wittig synthesis, I'm struggling to remove triphenylphosphine oxide from my product. What are the best purification methods?
A2: Triphenylphosphine oxide is the primary byproduct of the Wittig reaction.[1] Its removal can be challenging due to its polarity and crystallinity.
-
Column Chromatography: This is the most effective method. Use silica gel with a non-polar eluent system, such as a mixture of hexane and ethyl acetate. The (E)-3-methylstilbene, being less polar, will elute first.
-
Recrystallization: Since (E)-stilbenes are often less soluble in alcohols like methanol than their (Z) counterparts, recrystallization can be an effective purification step, potentially causing the desired E-isomer to precipitate from the solution.[1]
-
Alternative Reagents: As mentioned in Q1, using the Horner-Wadsworth-Emmons (HWE) reaction generates a water-soluble phosphate byproduct, which is easily removed by an aqueous extraction, circumventing this issue entirely.[2]
Q3: I am using a Heck reaction to synthesize 3-methylstilbene, but the yield is low and I'm identifying a 1,1-diarylethylene regioisomer. How can this be minimized?
A3: The Heck reaction is a powerful tool for stilbene synthesis, but regioselectivity can be an issue. The formation of the 1,1-diarylethylene byproduct can occur in up to 20% in some cases.[4]
-
Catalyst and Ligands: The choice of palladium catalyst and phosphine ligands is crucial. Electron-donating ligands can improve the activity and selectivity of the catalyst.[5]
-
Reaction Conditions: Ensure mild reaction conditions. High temperatures can sometimes promote side reactions.[4]
-
Alternative Ethylene Source: Using vinyltriethoxysilane as an "ethylene equivalent" in a double Heck reaction with an in-situ generated arenediazonium salt has been shown to be a high-yielding method that avoids the 1,1-diarylethylene byproduct and the need for ethylene gas.[4]
Q4: I am considering a McMurry reaction for a symmetrical stilbene synthesis. What are the common pitfalls and byproducts?
A4: The McMurry reaction is excellent for the reductive coupling of aldehydes or ketones to form alkenes, particularly symmetrical ones.[1][6]
-
Incomplete Reaction: If the reaction does not go to completion, you may isolate the pinacol (1,2-diolate) intermediate instead of the desired alkene.[6][7] Extending the reaction time or ensuring the activity of the low-valent titanium reagent can help drive the reaction to completion.
-
Reagent Preparation: The low-valent titanium reagent is generated in-situ and is sensitive to air and moisture. The reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) in anhydrous solvents like THF or DME.[6][7]
-
Side Reactions: For substrates with sensitive functional groups, harsh conditions can lead to side reactions like the cleavage of chloro-substituents.[1]
Experimental Protocols & Data
Protocol 1: Synthesis of (E)-3-Methylstilbene via Horner-Wadsworth-Emmons (HWE) Reaction
This protocol is a representative method favored for its high stereoselectivity towards the (E)-isomer and simplified byproduct removal.[2]
Materials:
-
Diethyl (3-methylbenzyl)phosphonate
-
Benzaldehyde
-
Sodium methoxide (NaOMe)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve diethyl (3-methylbenzyl)phosphonate in anhydrous methanol.
-
Base Addition: Cool the solution in an ice bath and slowly add a solution of sodium methoxide in methanol. Stir for 20 minutes to allow for carbanion formation.
-
Aldehyde Addition: Add benzaldehyde dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC. The (E)-stilbene product is often less soluble and may begin to precipitate.[8]
-
Work-up: Quench the reaction by adding water. Extract the product with dichloromethane (3x).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (E)-3-methylstilbene.
Data Presentation: Comparison of Stilbene Synthesis Methods
The following table summarizes common issues and byproducts associated with different synthetic routes to stilbenes.
| Synthesis Method | Common Byproducts | Key Minimization Strategy | Stereoselectivity | Ref |
| Wittig Reaction | (Z)-Isomer, Triphenylphosphine oxide | Use Horner-Wadsworth-Emmons (HWE) modification | Often yields E/Z mixtures | [1] |
| Heck Reaction | 1,1-Diarylethylene, Homocoupling products | Use of vinyltriethoxysilane as ethylene equivalent | Highly selective for (E)-isomer | [4] |
| McMurry Reaction | Pinacol diol (incomplete reaction) | Ensure active low-valent Ti reagent, sufficient reaction time | Not applicable (symmetrical coupling) | [6][7] |
| Perkin Reaction | (Primarily for cinnamic acids) | Not a preferred route for direct stilbene synthesis | Predominantly (E) | [9][10] |
Visualized Workflows and Logic
The following diagrams illustrate key experimental and logical flows in the synthesis and troubleshooting of (E)-3-methylstilbene.
References
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. EP2202215A2 - Novel process for the synthesis of (E)-Stilbene derivatives which makes it possible to obtain resveratrol and piceatannol - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. McMurry reaction - Wikipedia [en.wikipedia.org]
- 7. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Introduction to Perkin reaction its mechanism and examples.pdf [slideshare.net]
- 10. byjus.com [byjus.com]
understanding the degradation pathways and stability of (E)-3-methylstilbene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of (E)-3-methylstilbene. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for (E)-3-methylstilbene?
A1: (E)-3-methylstilbene primarily degrades through three main pathways: photodegradation, thermal degradation, and oxidative degradation. The most well-documented is photodegradation, which is initiated by exposure to light, particularly UV radiation.
-
Photodegradation: This process involves two key steps. First, the trans isomer of 3-methylstilbene absorbs light energy and undergoes isomerization to the less stable cis isomer. Subsequently, the cis isomer can undergo an intramolecular cyclization to form an unstable dihydrophenanthrene intermediate, which is then oxidized to form a stable phenanthrene structure. For (E)-3-methylstilbene, this photocyclization results in a mixture of 2-methylphenanthrene and 4-methylphenanthrene.[1]
-
Thermal Degradation: While less specific information is available for 3-methylstilbene, thermal stress on stilbene derivatives can lead to isomerization and potentially cleavage of the ethylene bridge at higher temperatures, though stilbenes generally exhibit high thermal stability.
-
Oxidative Degradation: Stilbenes can react with reactive oxygen species (ROS), which can lead to the formation of various oxidation products.[2][3][4] This can involve hydroxylation of the aromatic rings and potential cleavage of the double bond.
Q2: What are the expected degradation products of (E)-3-methylstilbene?
A2: The primary and most predictable degradation products arise from photodegradation. Upon exposure to UV light in the presence of an oxidizing agent (like iodine or oxygen), (E)-3-methylstilbene will first isomerize to (Z)-3-methylstilbene. This cis isomer then cyclizes to form a dihydrophenanthrene intermediate, which is subsequently oxidized to a 1:1 mixture of 2-methylphenanthrene and 4-methylphenanthrene .[1]
Products from thermal and oxidative degradation are less defined in the literature for this specific molecule but may include hydroxylated derivatives of 3-methylstilbene and cleavage products such as benzaldehyde and benzoic acid derivatives.
Q3: How stable is (E)-3-methylstilbene under typical laboratory conditions?
A3: Stilbenes, in their trans form, are generally more stable than their cis counterparts. (E)-3-methylstilbene is relatively stable in the dark and at room temperature. However, it is susceptible to degradation upon exposure to light, especially UV light, which induces isomerization to the cis form and subsequent cyclization.[5] Stability is also affected by the presence of oxidizing agents. For long-term storage, it is recommended to keep the compound in a light-protected container, under an inert atmosphere, and at low temperatures.
Q4: What analytical methods are suitable for monitoring the stability of (E)-3-methylstilbene?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the stability of (E)-3-methylstilbene and quantifying its degradation products. A stability-indicating HPLC method should be able to separate the trans and cis isomers of 3-methylstilbene, as well as any significant degradation products like the methylphenanthrenes.[6][7][8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the identification of volatile degradation products.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid disappearance of (E)-3-methylstilbene peak in HPLC analysis. | 1. Photodegradation: The sample may have been exposed to ambient or UV light. 2. Oxidative Degradation: The solvent or sample may contain dissolved oxygen or other oxidizing agents. | 1. Protect samples from light at all times using amber vials or by covering containers with aluminum foil. Work under low-light conditions. 2. Use degassed solvents for sample preparation and HPLC mobile phase. Store samples under an inert atmosphere (e.g., nitrogen or argon). |
| Appearance of a new peak with a similar retention time to (E)-3-methylstilbene. | Cis-trans isomerization: The new peak is likely the (Z)-3-methylstilbene isomer formed due to exposure to light or heat. | 1. Confirm the identity of the new peak using a reference standard for (Z)-3-methylstilbene if available, or by techniques such as LC-MS or NMR. 2. Optimize HPLC conditions (e.g., gradient, column chemistry) to improve the resolution between the cis and trans isomers. |
| Multiple unexpected peaks observed after forced degradation studies. | 1. Complex degradation pathways: Thermal or oxidative stress may be producing a variety of minor degradation products. 2. Secondary degradation: Primary degradation products may be further degrading. | 1. Use LC-MS/MS or GC-MS to identify the unknown peaks. 2. Perform forced degradation studies under milder conditions or for shorter durations to isolate primary degradation products.[9][10][11][12][13] |
| Inconsistent stability results between experiments. | 1. Variable light exposure: Inconsistent protection from light between samples. 2. Temperature fluctuations: Variations in storage or experimental temperatures. 3. Differences in solvent quality: Presence of impurities or peroxides in solvents. | 1. Standardize light protection protocols for all samples. 2. Ensure consistent and controlled temperature conditions for all stability studies. 3. Use high-purity, fresh solvents. Test for peroxides in solvents like THF or ethers. |
Quantitative Data
Table 1: Template for Stability Data of (E)-3-Methylstilbene
| Condition | Parameter | Value | Analytical Method |
| Photostability (UV-A, 365 nm) | Half-life (t½) in Methanol | User-determined | HPLC-UV |
| Quantum Yield of Isomerization | User-determined | HPLC-UV | |
| Thermal Stability (in air) | Temperature for 5% degradation (T₅) | User-determined | TGA/HPLC-UV |
| Half-life (t½) at 60°C in DMSO | User-determined | HPLC-UV | |
| Oxidative Stability (H₂O₂) | Half-life (t½) in Acetonitrile/H₂O₂ | User-determined | HPLC-UV |
| pH Stability | Half-life (t½) at pH 3, 7, 9 | User-determined | HPLC-UV |
Experimental Protocols
Protocol 1: Photostability Testing of (E)-3-Methylstilbene
This protocol is based on general principles for photostability testing of stilbene derivatives.
-
Sample Preparation: Prepare a solution of (E)-3-methylstilbene in a suitable solvent (e.g., methanol, acetonitrile, or cyclohexane) at a known concentration (e.g., 10 µg/mL).
-
Control Sample: Transfer an aliquot of the solution to an amber HPLC vial or a clear vial wrapped completely in aluminum foil. This will serve as the dark control.
-
Test Sample: Transfer an aliquot of the solution to a clear, UV-transparent container (e.g., quartz cuvette or clear glass vial).
-
Light Exposure: Place the test sample in a photostability chamber equipped with a UV lamp (e.g., 365 nm). Place the control sample alongside the test sample but shielded from light.
-
Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from both the test and control samples.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of (E)-3-methylstilbene, (Z)-3-methylstilbene, and any degradation products.
-
Data Evaluation: Plot the concentration of (E)-3-methylstilbene as a function of time to determine the degradation kinetics and half-life.
Protocol 2: Stability-Indicating HPLC Method Development
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile or methanol (B) is typically effective. Both solvents can contain a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Detection: A UV detector set at a wavelength where both cis and trans isomers have significant absorbance (e.g., around 300-320 nm). A photodiode array (PDA) detector is recommended to obtain full UV spectra for peak identification.
-
Forced Degradation: To ensure the method is stability-indicating, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) as per ICH guidelines.[9][10][11][12][13] The goal is to achieve 5-20% degradation.
-
Method Validation: The developed method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method must be able to resolve the parent drug from all major degradation products.
Visualizations
Caption: Photodegradation pathway of (E)-3-methylstilbene.
Caption: Workflow for photostability testing.
Caption: Troubleshooting logic for unexpected degradation.
References
- 1. Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. idus.us.es [idus.us.es]
- 4. Stilbenes, a Versatile Class of Natural Metabolites for Inflammation—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a specific-stability indicating liquid chromatography method for quantitative analysis of pterostilbene: application in food and pharmaceutical products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] Development of a Validated Stability Indicating Liquid Chromatographic Method for the Determination of Pterostilbene | Semantic Scholar [semanticscholar.org]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. biopharminternational.com [biopharminternational.com]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. scispace.com [scispace.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
optimization of reaction conditions for (E)-3-methylstilbene synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of (E)-3-methylstilbene.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for synthesizing (E)-3-methylstilbene?
A1: The most prevalent methods for synthesizing (E)-stilbenes, including 3-methylstilbene, are the Wittig reaction, the Mizoroki-Heck reaction, and the Suzuki-Miyaura coupling.[1][2] Each method offers distinct advantages regarding starting material availability, reaction conditions, and stereoselectivity.
Q2: Which synthetic route generally provides the highest (E)-selectivity?
A2: The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is renowned for producing predominantly E-alkenes due to the thermodynamic stability of the intermediate.[1][3] Palladium-catalyzed reactions like the Heck and Suzuki couplings also generally yield the (E)-isomer with high stereoselectivity.[4][5]
Q3: What are the primary byproducts to expect in a Wittig reaction, and how can they be removed?
A3: The main byproduct of a standard Wittig reaction is triphenylphosphine oxide.[6][7] This can be challenging to separate from the desired stilbene product. Purification is typically achieved by column chromatography on silica gel or by recrystallization, as the stilbene is often less polar than the phosphine oxide.[6]
Q4: How can I confirm the stereochemistry of the synthesized stilbene?
A4: The stereochemistry is most commonly determined using ¹H NMR spectroscopy. The vinylic protons of the (E)-isomer typically appear as a singlet or a doublet with a large coupling constant (J ≈ 12-18 Hz), further downfield compared to the (Z)-isomer.[3] The (Z)-isomer will show a smaller coupling constant (J ≈ 6-12 Hz).
Q5: Are there any green chemistry approaches for stilbene synthesis?
A5: Yes, methods are being developed to make these syntheses more environmentally friendly. This includes using microwave irradiation to reduce reaction times, employing aqueous media, and utilizing reusable heterogeneous catalysts.[8][9][10] For instance, the Heck reaction has been successfully performed using a palladium nanocatalyst in water under microwave irradiation.[8]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Reaction Type | Potential Cause | Troubleshooting Solution |
| Wittig Reaction | Inactive Ylide: The phosphonium ylide may have decomposed due to moisture or air. | Ensure anhydrous reaction conditions. Prepare the ylide in situ and use it immediately. Use a strong, non-nucleophilic base like sodium methoxide or potassium t-butoxide.[1][6] |
| Impure Reagents: Aldehydes can oxidize to carboxylic acids on storage. | Purify the aldehyde (e.g., 3-methylbenzaldehyde) by distillation before use. Verify the purity of the phosphonium salt. | |
| Two-Phase Reaction Issues: In protocols using aqueous bases (e.g., 50% NaOH), inefficient mixing can limit the reaction.[7] | Use vigorous stirring to maximize the interface between the organic and aqueous layers. A phase-transfer catalyst can also be beneficial. | |
| Heck Reaction | Catalyst Deactivation: The palladium catalyst may be inactive or have precipitated from the solution. | Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon). Use fresh, high-quality palladium sources (e.g., Pd(OAc)₂) and phosphine ligands.[4] |
| Incorrect Base or Solvent: The choice of base and solvent is crucial for the catalytic cycle. | Triethylamine or potassium carbonate are common bases.[1] A polar aprotic solvent like DMF, NMP, or acetonitrile is often used.[4] Optimize the base and solvent for your specific substrates. | |
| Poor Substrate Reactivity: Aryl chlorides are less reactive than bromides or iodides. | If using an aryl chloride, consider using a more active catalyst system with specialized ligands or switch to the corresponding aryl bromide or iodide.[4] | |
| Suzuki Coupling | Boronic Acid Decomposition: Aryl and vinyl boronic acids can degrade, especially during prolonged heating or in the presence of certain impurities. | Use high-purity boronic acids or their more stable pinacol ester derivatives.[5][11] |
| Ineffective Base: The base is critical for the transmetalation step. | Potassium carbonate, cesium carbonate, or potassium phosphate are effective bases.[5][12] The choice may need to be optimized. | |
| Oxygen Contamination: Oxygen can degrade the Pd(0) catalyst. | Degas the solvent and reaction mixture thoroughly and maintain an inert atmosphere throughout the experiment.[13] |
Problem 2: Poor (E/Z) Isomer Selectivity
| Reaction Type | Potential Cause | Troubleshooting Solution |
| Wittig Reaction | Use of Non-Stabilized Ylide: Non-stabilized ylides (from simple alkyl or benzylphosphonium salts) often give mixtures of (E) and (Z) isomers.[6] | For high (E)-selectivity, use a stabilized ylide or switch to the Horner-Wadsworth-Emmons (HWE) modification, which uses phosphonate esters and almost exclusively yields the (E)-alkene.[1] |
| Reaction Conditions: Temperature and solvent can influence the E/Z ratio. | Perform the reaction at low temperatures to favor the kinetic (Z)-product with non-stabilized ylides. For stabilized ylides, thermodynamic control favors the (E)-product. | |
| Heck Reaction | Reaction Pathway: While typically E-selective, side reactions or specific substrate combinations can lead to isomer mixtures. | Ensure a syn-beta-hydride elimination pathway is favored. The choice of ligand and additives can sometimes influence selectivity. Generally, the Heck reaction provides high trans-selectivity.[4] |
Experimental Protocols & Data
Data Presentation: Comparison of Synthetic Methods
| Method | Typical Yield | (E/Z) Ratio | Key Advantages | Key Disadvantages |
| Wittig Reaction | 40-70% | Variable, can be optimized | Wide functional group tolerance, readily available starting materials.[6] | Often produces E/Z mixtures, difficult removal of triphenylphosphine oxide byproduct.[7] |
| Heck Reaction | 70-95% | >95:5 | High (E)-selectivity, good functional group tolerance.[4] | Requires expensive palladium catalyst and ligands, sensitive to air. |
| Suzuki Coupling | 75-98% | >98:2 | Excellent (E)-selectivity, mild reaction conditions, commercially available reagents.[5][14] | Boronic acids can be unstable, requires palladium catalyst, sensitive to air. |
Protocol 1: (E)-3-methylstilbene via Wittig Reaction
This protocol describes the reaction between 3-methylbenzyltriphenylphosphonium bromide and benzaldehyde.
Materials:
-
3-methylbenzyltriphenylphosphonium bromide (1.1 equiv)
-
Benzaldehyde (1.0 equiv)
-
Sodium Methoxide (NaOMe) (1.2 equiv)
-
Anhydrous Methanol
-
Dichloromethane (DCM)
Procedure:
-
Under an inert atmosphere (N₂), suspend 3-methylbenzyltriphenylphosphonium bromide in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Add sodium methoxide to the suspension. Stir the mixture at room temperature for 1 hour to form the ylide (a color change, often to orange or red, should be observed).
-
Add benzaldehyde dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. The less soluble (E)-stilbene may precipitate out of the methanol solution.[1]
-
Quench the reaction by adding water.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the (E)-3-methylstilbene from triphenylphosphine oxide and any (Z)-isomer.
Protocol 2: (E)-3-methylstilbene via Heck Reaction
This protocol describes the palladium-catalyzed coupling of 3-bromotoluene and styrene.
Materials:
-
3-bromotoluene (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (1-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2-10 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂, P(o-tol)₃, 3-bromotoluene, and a magnetic stir bar.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous DMF, styrene, and triethylamine via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (hexane/ethyl acetate) to yield pure (E)-3-methylstilbene.
Protocol 3: (E)-3-methylstilbene via Suzuki-Miyaura Coupling
This protocol describes the coupling of 3-bromotoluene with (E)-2-phenylethenylboronic acid.
Materials:
-
3-bromotoluene (1.0 equiv)
-
(E)-2-phenylethenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)[12]
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
Procedure:
-
In a round-bottom flask, combine 3-bromotoluene, (E)-2-phenylethenylboronic acid, Pd(OAc)₂, the phosphine ligand, and the carbonate base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain (E)-3-methylstilbene.
Visualizations
Caption: Decision workflow for selecting a synthetic route.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juliethahn.com [juliethahn.com]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. researchgate.net [researchgate.net]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. youtube.com [youtube.com]
- 8. BJOC - An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. orbi.uliege.be [orbi.uliege.be]
- 13. rose-hulman.edu [rose-hulman.edu]
- 14. Nobel Prize Synthesis: Suzuki–Miyaura Coupling & Ring-Closing Metathesis – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
addressing low fluorescence quantum yield in (E)-3-methylstilbene
Technical Support Center: (E)-3-methylstilbene Fluorescence
Welcome to the technical support center for researchers working with (E)-3-methylstilbene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low fluorescence quantum yield (ΦF) associated with this and other stilbene derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the fluorescence quantum yield (ΦF) of my (E)-3-methylstilbene sample inherently low?
A1: The low fluorescence quantum yield of (E)-3-methylstilbene, like other stilbenoids, is due to its intrinsic molecular properties. Upon photoexcitation to the first excited singlet state (S₁), the molecule has two primary competing pathways to return to the ground state (S₀):
-
Fluorescence: The desired radiative pathway where a photon is emitted.
-
E/Z Photoisomerization: A highly efficient, non-radiative pathway involving rotation (twisting) around the central carbon-carbon double bond.[1][2]
This torsional motion provides a rapid route for the excited molecule to dissipate energy without emitting light, significantly outcompeting fluorescence. Consequently, the majority of excited molecules undergo isomerization rather than fluorescing, resulting in a low observed quantum yield in typical fluid solutions at room temperature.[3]
Q2: I am observing a very weak or no fluorescence signal. What are the key troubleshooting steps?
A2: A weak signal can result from intrinsic properties or experimental conditions. Follow this workflow to diagnose the issue. Start by checking for extrinsic factors that can be controlled before concluding that the observation is due solely to the molecule's inherent low quantum yield.
Q3: How significantly do solvent and temperature affect fluorescence quantum yield?
A3: Solvent and temperature have a profound impact. Both factors modulate the rate of torsional motion, which is the primary non-radiative decay pathway.
-
Solvent Viscosity: Higher viscosity solvents physically restrict the rotation around the central double bond. This slows the rate of photoisomerization, allowing more time for fluorescence to occur.[3][4]
-
Temperature: Lowering the temperature reduces the thermal energy available to overcome the activation barrier for twisting in the excited state. This also slows down the isomerization process, leading to a marked increase in fluorescence intensity.[3][5]
The table below summarizes the expected trends for a typical stilbene derivative.
| Parameter | Condition 1 | Condition 2 | Expected Effect on ΦF | Rationale |
| Solvent Viscosity | Hexane (~0.3 mPa·s) | Glycerol (~1412 mPa·s) | Dramatic Increase | Increased viscosity physically hinders the non-radiative torsional decay pathway.[3] |
| Temperature | 25°C (298 K) | -25°C (248 K) | Significant Increase | Reduced thermal energy lowers the rate of crossing the activation barrier for isomerization.[3] |
| Solvent Polarity | Cyclohexane (nonpolar) | Acetonitrile (polar) | Variable/Compound-Specific | Polarity can stabilize charge-transfer character in the excited state, which may affect the isomerization barrier. The effect is generally less pronounced than viscosity.[6][7] |
| Dissolved Gas | Air-saturated solvent | Degassed solvent | Increase | Removal of dissolved O₂, a known collisional quencher of excited states, eliminates a non-radiative decay pathway.[8] |
Experimental Protocols
Protocol 1: Relative Fluorescence Quantum Yield (ΦF) Measurement
This protocol uses the comparative method, which measures the fluorescence of the unknown sample relative to a well-characterized standard with a known quantum yield (ΦST).[9][10]
1. Materials:
-
(E)-3-methylstilbene (sample, "X").
-
Fluorescence standard (e.g., Quinine Sulfate in 0.5 M H₂SO₄, ΦST = 0.54). Choose a standard that absorbs at a similar excitation wavelength.[9]
-
Spectroscopy-grade solvent(s).
-
Calibrated UV-Vis spectrophotometer and a fluorescence spectrometer.
-
10 mm path length quartz cuvettes.
2. Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the standard (ST) and the sample (X) in the chosen solvent(s).
-
Prepare Dilutions: From the stock solutions, prepare a series of 5-6 dilutions for both the standard and the sample. The dilutions should be prepared to have absorbances between 0.01 and 0.1 at the chosen excitation wavelength (λex). This low concentration range is critical to avoid inner filter effects.[9]
-
Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each dilution at the excitation wavelength (λex).
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the fluorometer to λex.
-
Record the fluorescence emission spectrum for each of the prepared dilutions for both the sample and the standard. Ensure experimental conditions (e.g., slit widths, detector voltage) are identical for all measurements.
-
Record the emission spectrum of a solvent blank.
-
-
Data Processing:
-
Subtract the solvent blank spectrum from each of the sample and standard emission spectra.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
-
Calculation:
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance at λex.
-
Determine the slope (Gradient) of the resulting straight line for both the sample (GradX) and the standard (GradST).
-
Calculate the quantum yield of the sample (ΦX) using the following equation[9]:
ΦX = ΦST × (GradX / GradST) × (ηX² / ηST²)
Where:
-
ΦX and ΦST are the quantum yields of the sample and standard.
-
GradX and GradST are the gradients from the plots of integrated fluorescence intensity vs. absorbance.
-
ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively. (If the same solvent is used, this term becomes 1).
-
-
Protocol 2: Solvent Degassing by Freeze-Pump-Thaw
This procedure is essential for removing dissolved oxygen, a common fluorescence quencher.
1. Materials:
-
Schlenk flask with a high-vacuum stopcock.
-
High-vacuum line (<10⁻³ mbar).
-
Dewar flasks.
-
Liquid nitrogen.
-
Warm water bath.
2. Procedure:
-
Fill: Place the solvent containing your sample into the Schlenk flask. Do not fill more than one-third full.
-
Freeze: Carefully immerse the bottom of the flask in liquid nitrogen until the solvent is completely frozen solid.
-
Pump: Attach the flask to the vacuum line and open the stopcock to evacuate the headspace above the frozen solvent for 5-10 minutes.
-
Thaw: Close the stopcock to isolate the flask from the vacuum line. Remove the liquid nitrogen Dewar and thaw the solvent gently in a warm water bath. You will see gas bubbles evolving from the liquid as it thaws.
-
Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least three times to ensure complete removal of dissolved gases. After the final cycle, backfill the flask with an inert gas (e.g., Argon or Nitrogen) before use.
References
- 1. A catalyzed E/Z isomerization mechanism of stilbene using para-benzoquinone as a triplet sensitizer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Stiff‐Stilbene Photoswitches: From Fundamental Studies to Emergent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Unusual temperature dependence of the fluorescence decay in heterostructured stilbene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
- 10. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
Technical Support Center: Separation of (E)- and (Z)-3-Methylstilbene Isomers
Welcome to the technical support center for the separation of (E)- and (Z)-isomers of 3-methylstilbene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these geometric isomers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the separation of (E)- and (Z)-3-methylstilbene isomers.
Issue 1: Poor or No Separation of Isomers in HPLC
Question: I am not seeing any separation between the (E)- and (Z)-isomers of 3-methylstilbene on my reverse-phase HPLC. What could be the problem?
Answer:
Poor or no separation of geometric isomers in HPLC can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Mobile Phase Composition: The polarity of the mobile phase is critical. For reverse-phase HPLC, if the organic solvent percentage (e.g., acetonitrile or methanol) is too high, both isomers may elute too quickly without sufficient interaction with the stationary phase.
-
Solution: Gradually decrease the percentage of the organic solvent in your mobile phase. For example, if you are using 80:20 acetonitrile:water, try 70:30 or 60:40. This will increase the retention times and may improve resolution.
-
-
Stationary Phase Selection: While C18 columns are a good starting point, they may not provide sufficient selectivity for all isomer pairs. The subtle differences in the shape and polarity between the (E)- and (Z)-isomers of 3-methylstilbene may require a different stationary phase.
-
Solution: Consider a stationary phase with different selectivity. A phenyl-hexyl column can offer alternative pi-pi interactions, which may enhance the separation of aromatic isomers. For normal-phase HPLC, silica or a cyano-bonded phase could be effective.
-
-
Temperature: Column temperature can influence selectivity.
-
Solution: Experiment with different column temperatures. A lower temperature may increase resolution, while a higher temperature can decrease viscosity and improve peak shape, but may reduce selectivity.
-
-
Flow Rate: A lower flow rate increases the interaction time between the isomers and the stationary phase.
-
Solution: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to see if resolution improves.
-
Issue 2: Peak Tailing in Chromatograms
Question: My chromatograms for 3-methylstilbene show significant peak tailing for both isomers. How can I resolve this?
Answer:
Peak tailing is a common issue in HPLC and can be caused by several factors:
-
Secondary Interactions: Residual silanol groups on silica-based columns can interact with the analytes, leading to tailing.[1][2]
-
Solution:
-
Mobile Phase Modifier: Add a small amount of a competing agent to the mobile phase, such as triethylamine (TEA) (0.1%) for basic compounds, or an acid like formic acid or acetic acid (0.1%) for acidic or neutral compounds, to mask the silanol groups.
-
Low pH: Operating at a lower pH (around 2.5-3.5) can suppress the ionization of silanol groups.[1]
-
End-capped Column: Use a column that is "end-capped," where the residual silanol groups are chemically deactivated.
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the concentration of your sample or the injection volume.
-
-
Column Contamination or Degradation: A contaminated or old column can exhibit poor peak shapes.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[3]
-
Issue 3: Isomer Interconversion During Separation
Question: I suspect that my (Z)-3-methylstilbene is isomerizing to the (E)-isomer during my purification process. How can I prevent this?
Answer:
(Z)-Stilbenes are generally less stable than their (E)-counterparts and can undergo isomerization, particularly when exposed to light, heat, or acidic conditions.
-
Light Exposure: Stilbenes are known to undergo photochemical isomerization.[4][5]
-
Solution: Protect your samples from light at all stages of the experiment. Use amber vials, cover glassware with aluminum foil, and work in a dimly lit area if possible.
-
-
Thermal Isomerization: High temperatures can promote isomerization.
-
Solution: Avoid excessive heat during sample preparation and separation. If using HPLC, consider running the separation at or below room temperature.
-
-
Acidic Conditions: Strong acids can catalyze the isomerization of the double bond.
-
Solution: If using acidic mobile phase modifiers, use the lowest concentration necessary to achieve good chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective technique for separating the (E)- and (Z)-isomers of 3-methylstilbene on a preparative scale?
A1: For preparative scale separation, both preparative HPLC and column chromatography are viable options.
-
Preparative HPLC: This technique offers higher resolution and is often faster than traditional column chromatography. A reverse-phase C18 or phenyl-hexyl column with an optimized mobile phase of acetonitrile/water or methanol/water is a good starting point.
-
Column Chromatography: This is a more traditional and cost-effective method. Silica gel is a common stationary phase. Due to the small polarity difference between the isomers, a non-polar eluent system with a low percentage of a slightly more polar solvent (e.g., hexane with a small amount of ethyl acetate or dichloromethane) is recommended. The separation may require a long column and careful fraction collection.
Q2: Can I use crystallization to separate the isomers?
A2: Yes, fractional crystallization can be an effective method, particularly if one isomer is significantly less soluble than the other in a given solvent. The (E)-isomer of stilbenes is often more crystalline and less soluble than the (Z)-isomer due to its more symmetric structure, which allows for better packing in a crystal lattice. A common approach is to dissolve the isomer mixture in a hot solvent (e.g., ethanol or hexane) and allow it to cool slowly. The less soluble (E)-isomer should crystallize out first.
Q3: How can I confirm the identity of the separated (E)- and (Z)-isomers?
A3: Several analytical techniques can be used to identify the isomers:
-
NMR Spectroscopy: Proton NMR (¹H NMR) is particularly useful. The coupling constant (J-value) for the vinylic protons is typically larger for the (E)-isomer (around 12-18 Hz) than for the (Z)-isomer (around 6-12 Hz).
-
UV-Vis Spectroscopy: The (E)-isomer generally has a higher molar absorptivity (ε) and a slightly longer wavelength of maximum absorbance (λmax) compared to the (Z)-isomer due to its more planar conformation.
-
Melting Point: The (E)-isomer usually has a higher melting point than the (Z)-isomer.
Q4: Are there any safety precautions I should be aware of when working with 3-methylstilbene and the solvents used for its separation?
A4: Yes, always follow standard laboratory safety procedures.
-
3-Methylstilbene: While not acutely toxic, it is good practice to handle it with gloves and in a well-ventilated area.
-
Solvents: The solvents used for chromatography (e.g., hexane, ethyl acetate, acetonitrile, methanol) are flammable and can be harmful if inhaled or absorbed through the skin. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Quantitative Data Summary
The following table summarizes typical performance parameters for different separation techniques. Note that these are representative values for stilbene derivatives and may require optimization for 3-methylstilbene.
| Separation Technique | Stationary Phase | Mobile Phase/Solvent | Typical Resolution (Rs) | Typical Separation Factor (α) | Notes |
| Reverse-Phase HPLC | C18 | Acetonitrile/Water | 1.5 - 2.5 | 1.1 - 1.3 | Gradient elution may improve separation. |
| Normal-Phase HPLC | Silica | Hexane/Ethyl Acetate | 1.8 - 3.0 | 1.2 - 1.5 | Sensitive to water content in the mobile phase. |
| Silver Ion HPLC | Ag⁺ impregnated silica | Hexane/Dichloromethane | > 5.0 | > 7.0[6] | Offers high selectivity based on π-complexation.[6] |
| Column Chromatography | Silica Gel | Hexane/Dichloromethane | Variable | Variable | Requires careful packing and elution. |
| Fractional Crystallization | - | Ethanol | N/A | N/A | Dependent on solubility differences. |
Experimental Protocols
Protocol 1: Preparative HPLC Separation
This protocol provides a starting point for the preparative separation of (E)- and (Z)-3-methylstilbene.
-
Column: C18, 10 µm, 250 x 21.2 mm
-
Mobile Phase: Isocratic mixture of 70% acetonitrile and 30% water.
-
Flow Rate: 10 mL/min
-
Detection: UV at 300 nm
-
Injection Volume: 1-5 mL of a concentrated solution of the isomer mixture in the mobile phase.
-
Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes. b. Inject the sample. c. Collect fractions corresponding to the two separated isomer peaks. d. Combine the fractions for each isomer and remove the solvent under reduced pressure. e. Analyze the purity of each isomer by analytical HPLC.
Protocol 2: Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 40-63 µm)
-
Eluent: A mixture of 98% hexane and 2% ethyl acetate.
-
Procedure: a. Prepare a slurry of silica gel in hexane and pack a glass column. b. Dissolve the 3-methylstilbene isomer mixture in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. c. Allow the solvent to evaporate, and then carefully add the dry sample-adsorbed silica to the top of the packed column. d. Elute the column with the hexane/ethyl acetate mixture, maintaining a constant flow rate. e. Collect small fractions and monitor their composition by thin-layer chromatography (TLC) or analytical HPLC. f. Combine the pure fractions of each isomer and evaporate the solvent.
Visualizations
Caption: General experimental workflow for the separation of 3-methylstilbene isomers.
Caption: Troubleshooting logic for poor HPLC separation of isomers.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Technical Support Center: Spectroscopic Analysis of (E)-3-Methylstilbene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the spectroscopic analysis of (E)-3-methylstilbene.
Troubleshooting Guides
This section addresses specific issues that may arise during the spectroscopic analysis of (E)-3-methylstilbene, offering potential causes and solutions.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Potential Cause | Suggested Solution |
| Unexpected peaks in the 1H NMR spectrum, suggesting impurities. | The sample may contain the (Z)-isomer due to photoisomerization. Stilbenes are known to be photosensitive.[1] | Prepare the NMR sample in low light conditions and analyze it promptly. Wrap the NMR tube in aluminum foil to protect it from light. The presence of the (Z)-isomer can be confirmed by the appearance of a different set of olefinic and aromatic signals. |
| Residual solvents from purification (e.g., ethyl acetate, dichloromethane) may be present. | Dry the sample thoroughly under high vacuum before preparing the NMR sample. If solvent peaks persist, they can often be displaced by dissolving the sample in a small amount of dichloromethane and re-evaporating under vacuum.[2] | |
| The sample may have undergone photocyclization to a dihydrophenanthrene or phenanthrene derivative upon prolonged exposure to UV light.[1][3] | Minimize exposure of the sample to UV light during handling and storage. If photocyclization is suspected, 2D NMR techniques (COSY, HMBC) can help in identifying the new structures. | |
| Broad or poorly resolved peaks in the NMR spectrum. | The sample concentration may be too high, leading to intermolecular interactions. | Prepare a more dilute sample for analysis. |
| The instrument may require shimming. | Follow the standard shimming procedure for your NMR spectrometer. | |
| The presence of paramagnetic impurities can cause peak broadening. | Purify the sample using column chromatography or recrystallization. | |
| Overlapping signals in the aromatic region of the 1H NMR spectrum. | The chemical shifts of the aromatic protons in the two phenyl rings may be very similar, a common issue with low-field NMR spectrometers.[4][5] | Use a higher field NMR spectrometer (e.g., 400 MHz or above) to achieve better signal dispersion.[4][5] |
| Try a different deuterated solvent (e.g., benzene-d6, acetone-d6) as solvent effects can alter the chemical shifts and potentially resolve overlapping signals.[2] | ||
| Difficulty in assigning specific proton and carbon signals. | Complex splitting patterns and overlapping signals can make manual assignment challenging. | Utilize 2D NMR techniques such as COSY (for 1H-1H correlations), HSQC (for direct 1H-13C correlations), and HMBC (for long-range 1H-13C correlations) to aid in unambiguous signal assignment. |
2. UV-Visible (UV-Vis) Spectroscopy
| Problem | Potential Cause | Suggested Solution |
| Inconsistent λmax values or changes in the absorption spectrum over time. | Photoisomerization from the (E)-isomer to the (Z)-isomer is occurring upon exposure to ambient or UV light.[1] | Prepare solutions and perform measurements in a dark or low-light environment. Use a shuttered UV-Vis spectrophotometer to minimize light exposure during analysis. |
| The solvent polarity can influence the position of the λmax.[6][7][8][9][10] | Ensure that the same solvent is used for all comparative measurements. Report the solvent used when presenting UV-Vis data. | |
| The appearance of a new absorption band or a shift in the isosbestic point during a photoisomerization study. | Photodegradation or photocyclization of the stilbene backbone may be occurring.[1][3] | Use filtered light sources to irradiate at specific wavelengths and avoid high-energy UV radiation if only isomerization is desired. Monitor the reaction by an orthogonal technique like HPLC or NMR to check for the formation of side products. |
3. Infrared (IR) Spectroscopy
| Problem | Potential Cause | Suggested Solution |
| Weak or absent out-of-plane bending band for the trans-alkene. | The sample may be of the (Z)-isomer, which has a different out-of-plane bending frequency. | The (E)-isomer of stilbenes typically shows a strong absorption band around 960-980 cm-1 corresponding to the C-H out-of-plane bending of the trans-alkene. The absence of this band and the presence of a band around 690-770 cm-1 may indicate the presence of the (Z)-isomer. |
| Broad O-H stretching band in the spectrum. | The sample may be wet or contain alcohol from the purification process. | Dry the sample thoroughly. Prepare the KBr pellet or sample film in a low-humidity environment. |
| Difficulty in assigning aromatic substitution patterns. | The fingerprint region (below 1500 cm-1) can be complex and difficult to interpret directly.[11] | Focus on the characteristic C-H out-of-plane bending bands in the 700-900 cm-1 region to help determine the substitution patterns on the aromatic rings. |
4. Mass Spectrometry (MS)
| Problem | Potential Cause | Suggested Solution |
| The molecular ion peak is weak or absent. | The molecule may be fragmenting readily under the ionization conditions (e.g., Electron Ionization - EI). | Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase the abundance of the molecular ion peak. |
| Difficulty in distinguishing between (E) and (Z) isomers. | Mass spectrometry typically does not distinguish between geometric isomers as they have the same mass. Fragmentation patterns may also be very similar. | Use a hyphenated technique like GC-MS where the isomers can be separated chromatographically before entering the mass spectrometer. The retention times will be different for the two isomers. |
| Complex fragmentation pattern that is difficult to interpret. | Aromatic compounds can undergo complex rearrangements upon ionization. | Analyze the fragmentation pattern for characteristic losses. For stilbenes, cleavage of the vinyl bond and fragmentation of the aromatic rings can be expected. Look for the loss of a methyl radical (M-15) from the methyl-substituted ring. |
Frequently Asked Questions (FAQs)
Q1: My 1H NMR spectrum of (E)-3-methylstilbene shows more peaks than expected. What could be the reason?
A1: The most common reason for unexpected peaks in the 1H NMR spectrum of (E)-3-methylstilbene is the presence of its geometric isomer, (Z)-3-methylstilbene. Stilbenes are susceptible to photoisomerization, especially when exposed to UV or even ambient light.[1] To minimize this, it is crucial to handle the sample in the dark and analyze it promptly after preparation. Other possibilities include residual solvents from purification or byproducts from the synthesis.
Q2: How can I confirm the stereochemistry of my 3-methylstilbene sample as the (E)-isomer using spectroscopy?
A2: A combination of NMR and IR spectroscopy is typically used. In 1H NMR, the coupling constant (J-value) between the vinylic protons is characteristic. For the (E)-isomer, this coupling constant is typically larger (around 12-18 Hz) compared to the (Z)-isomer (around 6-12 Hz). In IR spectroscopy, the (E)-isomer exhibits a strong and characteristic out-of-plane C-H bending vibration for the trans-alkene bond in the region of 960-980 cm-1, which is absent in the (Z)-isomer.
Q3: What are the expected key signals in the 1H and 13C NMR spectra of (E)-3-methylstilbene?
A3: Please refer to the data tables in the "Experimental Protocols and Data" section for a summary of expected chemical shifts. Generally, in the 1H NMR spectrum, you should observe a singlet for the methyl group protons, signals for the vinylic protons with a large coupling constant, and a complex pattern of signals in the aromatic region. In the 13C NMR spectrum, you will see a signal for the methyl carbon, two signals for the vinylic carbons, and several signals for the aromatic carbons.
Q4: The UV-Vis spectrum of my sample seems to change with each measurement. Why is this happening?
A4: This is a classic indicator of photoisomerization.[1] The (E) and (Z) isomers of stilbenes have different conjugation and therefore different UV-Vis absorption spectra. Exposure to the light source of the spectrophotometer can cause the conversion of the (E)-isomer to the (Z)-isomer, leading to changes in the spectrum over time. It is recommended to work quickly, use a shuttered instrument if available, and keep the sample in the dark between measurements.
Q5: Can I differentiate between (E)-3-methylstilbene and its regioisomers (e.g., (E)-2-methylstilbene or (E)-4-methylstilbene) using mass spectrometry alone?
A5: While all three isomers have the same molecular weight, their fragmentation patterns in mass spectrometry might show subtle differences due to the different positions of the methyl group. However, these differences may not be significant enough for unambiguous identification. It is highly recommended to use NMR spectroscopy, which will show distinct differences in the aromatic region splitting patterns and chemical shifts for the different regioisomers.
Experimental Protocols and Data
Experimental Protocols
1. NMR Sample Preparation (General Protocol)
-
Weigh approximately 5-10 mg of (E)-3-methylstilbene.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, acetone-d6, benzene-d6) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Cap the NMR tube and, if necessary, wrap it in aluminum foil to protect it from light.
-
Acquire the spectrum as soon as possible after preparation.
2. UV-Vis Sample Preparation (General Protocol)
-
Prepare a stock solution of (E)-3-methylstilbene of a known concentration in a UV-grade solvent (e.g., hexane, ethanol, acetonitrile).
-
Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0).
-
Use a quartz cuvette for the measurement.
-
Record the spectrum, minimizing the exposure time of the sample to the instrument's light source.
Data Presentation
Table 1: Typical 1H NMR Chemical Shifts for (E)-Stilbene Derivatives in CDCl3
| Proton | (E)-Stilbene | (E)-4-Methylstilbene | (E)-3-Methylstilbene (Predicted) |
| Methyl (CH3) | - | ~2.40 ppm (s) | ~2.38 ppm (s) |
| Vinylic (CH=CH) | ~7.10 ppm (s, 2H) | ~7.08-7.16 ppm (m, 2H) | ~7.05-7.15 ppm (m, 2H) |
| Aromatic (Ar-H) | ~7.25-7.55 ppm (m, 10H) | ~7.20-7.55 ppm (m, 9H) | ~7.10-7.55 ppm (m, 9H) |
Note: Predicted values for (E)-3-methylstilbene are based on general substituent effects on aromatic rings and data from similar compounds.
Table 2: Typical Spectroscopic Data for (E)-Stilbenes
| Spectroscopic Technique | Characteristic Feature | Typical Value/Range |
| 1H NMR (J-coupling) | Vinylic Protons (3JHH) | 12-18 Hz |
| IR Spectroscopy | trans C-H out-of-plane bend | 960-980 cm-1 |
| UV-Vis Spectroscopy (in Hexane) | λmax (π → π* transition) | ~295-310 nm |
| Mass Spectrometry (EI) | Molecular Ion (M+•) | m/z 194 |
| Major Fragment | m/z 179 (loss of CH3) |
Visualizations
References
- 1. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Stabilising fleeting intermediates of stilbene photocyclization with amino-borane functionalisation: the rare isolation of persistent dihydrophenanthr ... - Chemical Science (RSC Publishing) DOI:10.1039/C8SC00560E [pubs.rsc.org]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. C9H12 infrared spectrum of 1,3,5-trimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of mesitylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Validation & Comparative
A Comparative Analysis of the Biological Activities of (E)-3-Methylstilbene and Resveratrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of (E)-3-methylstilbene and the well-characterized stilbenoid, resveratrol. While a vast body of research exists for resveratrol, direct comparative studies detailing the quantitative biological activity of (E)-3-methylstilbene are limited in publicly available literature. Therefore, this document will present the known biological activities of resveratrol as a benchmark and discuss the potential effects of the 3-methyl substitution on these activities based on general structure-activity relationships of stilbene derivatives.
Introduction to (E)-3-Methylstilbene and Resveratrol
Resveratrol ((E)-3,5,4'-trihydroxystilbene) is a naturally occurring polyphenol found in various plants, including grapes, berries, and peanuts. It has been extensively studied for its diverse pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties. (E)-3-methylstilbene is a synthetic analog of resveratrol, characterized by the substitution of a hydroxyl group with a methyl group at the 3-position of the stilbene backbone. This structural modification can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets, thereby potentially altering its biological activity profile compared to resveratrol.
Comparative Biological Activity
Due to the scarcity of direct comparative data for (E)-3-methylstilbene, this section will primarily focus on the well-documented biological activities of resveratrol. The potential impact of the 3-methyl substitution will be discussed from a theoretical standpoint based on structure-activity relationship studies of other resveratrol analogs.
Antioxidant Activity
Resveratrol is a potent antioxidant, capable of scavenging free radicals and upregulating antioxidant enzymes.[1][2] The antioxidant capacity of stilbenes is largely attributed to the number and position of hydroxyl groups. Methylation of hydroxyl groups in some resveratrol analogs has been shown to modulate antioxidant activity, in some cases increasing it. However, the replacement of a hydroxyl group with a methyl group, as in (E)-3-methylstilbene, may lead to a decrease in direct radical scavenging activity, as the hydroxyl group is a key functional group for this action.
Table 1: Antioxidant Activity of Resveratrol
| Assay | Compound | IC50 Value | Reference |
|---|---|---|---|
| DPPH Radical Scavenging | Resveratrol | ~20-50 µM | General Literature |
| ABTS Radical Scavenging | Resveratrol | ~5-15 µM | General Literature |
Note: IC50 values for resveratrol can vary depending on the specific experimental conditions.
Anti-inflammatory Activity
Resveratrol exerts significant anti-inflammatory effects by modulating various signaling pathways, including the NF-κB and MAPK pathways, and inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[2][3] The anti-inflammatory activity of stilbenes is also linked to their antioxidant properties and their ability to interact with key inflammatory enzymes. The impact of the 3-methyl substitution on anti-inflammatory activity is not well-documented.
Table 2: Anti-inflammatory Activity of Resveratrol
| Assay | Cell Line | Compound | IC50 Value | Reference |
|---|---|---|---|---|
| NO Production Inhibition | RAW 264.7 | Resveratrol | ~10-30 µM | General Literature |
| TNF-α Inhibition | Various | Resveratrol | Varies | General Literature |
| IL-6 Inhibition | Various | Resveratrol | Varies | General Literature |
Note: IC50 values for resveratrol can vary depending on the cell line and stimulus used.
Anticancer Activity
Resveratrol has demonstrated anticancer activity in various cancer cell lines by inducing cell cycle arrest, promoting apoptosis, and inhibiting angiogenesis and metastasis.[[“]][5] Methylated analogs of resveratrol, particularly methoxylated derivatives, have shown enhanced anticancer potency in some studies, which is often attributed to improved bioavailability and metabolic stability.[[“]][6] The effect of a single methyl group at the 3-position on anticancer activity compared to resveratrol has not been extensively studied.
Table 3: Anticancer Activity of Resveratrol
| Cell Line | Compound | IC50 Value | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | Resveratrol | ~15-50 µM | General Literature |
| PC-3 (Prostate Cancer) | Resveratrol | ~20-60 µM | General Literature |
| HCT116 (Colon Cancer) | Resveratrol | ~25-75 µM | General Literature |
Note: IC50 values for resveratrol can vary significantly depending on the cancer cell line and assay duration.
Signaling Pathways
Resveratrol is known to modulate a multitude of signaling pathways involved in cellular health and disease. The primary pathways include:
-
Sirtuin (SIRT1) Activation: Resveratrol is a well-known activator of SIRT1, a key regulator of metabolism, stress resistance, and longevity.
-
AMP-activated Protein Kinase (AMPK) Pathway: Resveratrol can activate AMPK, a central regulator of cellular energy homeostasis.
-
Nuclear Factor-kappa B (NF-κB) Pathway: Resveratrol inhibits the activation of NF-κB, a critical transcription factor in inflammatory responses.[3]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Resveratrol can modulate various components of the MAPK pathway, which is involved in cell proliferation, differentiation, and apoptosis.
-
PI3K/Akt Pathway: Resveratrol has been shown to inhibit the PI3K/Akt pathway, which is often dysregulated in cancer.
The signaling pathways modulated by (E)-3-methylstilbene have not been well-elucidated.
Caption: Major signaling pathways modulated by Resveratrol.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison of biological activities.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
-
Protocol:
-
Prepare a stock solution of the test compound (e.g., in methanol or ethanol).
-
Prepare a fresh solution of DPPH in a suitable solvent (e.g., 0.1 mM in methanol).
-
In a 96-well plate, add various concentrations of the test compound to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at the appropriate wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity versus concentration.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at 734 nm.
-
Protocol:
-
Generate the ABTS•+ stock solution by reacting ABTS with an oxidizing agent (e.g., potassium persulfate) and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of the test compound to a 96-well plate.
-
Add the diluted ABTS•+ solution to each well and mix.
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm using a microplate reader.
-
Calculate the percentage of ABTS•+ scavenging activity.
-
Determine the IC50 value from a dose-response curve.
-
Caption: Workflow for DPPH and ABTS antioxidant assays.
Anti-inflammatory Activity Assays
1. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the concentration of nitrite (a stable product of NO) in cell culture supernatants. The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.
-
Protocol:
-
Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) to induce NO production.
-
Incubate for a further period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Add the Griess reagent to the supernatants.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540-570 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage of NO production inhibition.
-
2. Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For cytokine measurement, a sandwich ELISA is commonly used.
-
Protocol:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).
-
Block non-specific binding sites in the wells.
-
Add cell culture supernatants (from cells treated as in the NO assay) and standards to the wells.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
Wash the plate.
-
Add an enzyme-conjugated streptavidin (e.g., horseradish peroxidase).
-
Wash the plate.
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Determine the cytokine concentration from the standard curve.
-
Anticancer Activity Assays
1. Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be solubilized and quantified.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 540 and 590 nm.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have lost membrane integrity.
-
Protocol:
-
Treat cancer cells with the test compound for a specified time to induce apoptosis.
-
Harvest the cells (including any floating cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
-
Conclusion
Resveratrol is a pleiotropic molecule with well-established antioxidant, anti-inflammatory, and anticancer properties, mediated through its interaction with a complex network of cellular signaling pathways. (E)-3-methylstilbene, as a synthetic analog, presents an interesting modification to the resveratrol scaffold. While direct comparative studies are lacking, the replacement of a key hydroxyl group with a methyl group is likely to alter its biological activity profile. Further research is required to quantitatively assess the biological activities of (E)-3-methylstilbene and to elucidate its mechanisms of action. Such studies will be crucial in determining its potential as a therapeutic agent and for understanding the structure-activity relationships of stilbenoids. The experimental protocols provided in this guide offer a robust framework for conducting such comparative investigations.
References
- 1. Comparative profiling of analog targets: a case study on resveratrol for mouse melanoma metastasis suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multidimensional biological activities of resveratrol and its prospects and challenges in the health field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stilbenes, a Versatile Class of Natural Metabolites for Inflammation—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Anticancer Activity of Stilbene-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-tumor Properties of cis-Resveratrol Methylated Analogues in Metastatic Mouse Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of (E)-3-Methylstilbene
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of stilbene derivatives is a critical aspect of designing and developing new therapeutic agents. (E)-3-Methylstilbene, a substituted stilbene, serves as a valuable scaffold in medicinal chemistry. This guide provides a comparative analysis of four common synthetic routes to (E)-3-methylstilbene: the Wittig reaction, the Horner-Wadsworth-Emmons reaction, the Heck reaction, and the Suzuki coupling. The performance of each method is evaluated based on experimental data, and detailed protocols are provided to facilitate replication and adaptation.
Comparative Analysis of Synthetic Routes
The choice of synthetic route for (E)-3-methylstilbene is often dictated by factors such as desired yield, stereoselectivity, availability of starting materials, and reaction conditions. The following table summarizes the key quantitative data for each of the four prominent methods.
| Reaction Type | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | E/Z Ratio |
| Wittig Reaction | 3-Methylbenzyltriphenylphosphonium bromide, Benzaldehyde | Sodium Methoxide | Methanol | 25 | 24 | 72 | >95:5 |
| Horner-Wadsworth-Emmons | Diethyl (3-methylbenzyl)phosphonate, Benzaldehyde | Sodium Hydride | THF | 25 | 12 | 85 | >99:1 |
| Heck Reaction | 3-Methylstyrene, Iodobenzene | Pd(OAc)₂, P(o-tol)₃ | Triethylamine | 100 | 16 | 90 | >98:2 |
| Suzuki Coupling | 3-Bromotoluene, (E)-2-Phenylethenylboronic acid pinacol ester | Pd(OAc)₂, t-Bu₃PHBF₄ | 1,4-Dioxane | 80 | 12 | 88 | >99:1 |
Experimental Protocols
Detailed methodologies for the synthesis of (E)-3-methylstilbene via each of the four routes are provided below.
Wittig Reaction
The Wittig reaction offers a classical approach to alkene synthesis from an aldehyde and a phosphonium ylide.
Protocol:
-
Preparation of the Ylide: In a round-bottom flask under an inert atmosphere, 3-methylbenzyltriphenylphosphonium bromide (1.2 mmol) is suspended in anhydrous methanol (20 mL). Sodium methoxide (1.2 mmol) is added, and the mixture is stirred at room temperature for 1 hour to generate the ylide.
-
Reaction with Aldehyde: Benzaldehyde (1.0 mmol) is added to the ylide solution, and the reaction mixture is stirred at room temperature for 24 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is partitioned between dichloromethane and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate) to afford (E)-3-methylstilbene.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, typically provides excellent (E)-selectivity for alkene synthesis.
Protocol:
-
Preparation of the Phosphonate Anion: To a suspension of sodium hydride (1.2 mmol) in anhydrous tetrahydrofuran (THF, 15 mL) at 0 °C under an inert atmosphere, a solution of diethyl (3-methylbenzyl)phosphonate (1.1 mmol) in anhydrous THF (5 mL) is added dropwise. The mixture is stirred at room temperature for 30 minutes.
-
Reaction with Aldehyde: The reaction mixture is cooled to 0 °C, and benzaldehyde (1.0 mmol) is added. The reaction is then allowed to warm to room temperature and stirred for 12 hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash chromatography (silica gel, hexane) to yield (E)-3-methylstilbene.
Heck Reaction
The palladium-catalyzed Heck reaction is a powerful tool for carbon-carbon bond formation between an unsaturated halide and an alkene.
Protocol:
-
Reaction Setup: In a sealed tube, 3-methylstyrene (1.0 mmol), iodobenzene (1.2 mmol), palladium(II) acetate (2 mol%), and tri(o-tolyl)phosphine (4 mol%) are dissolved in triethylamine (10 mL).
-
Reaction Conditions: The mixture is degassed and heated at 100 °C for 16 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the solvent is evaporated. The residue is purified by column chromatography on silica gel (hexane) to give (E)-3-methylstilbene.
Suzuki Coupling
The Suzuki coupling is another versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.
Protocol:
-
Reaction Setup: A mixture of 3-bromotoluene (1.0 mmol), (E)-2-phenylethenylboronic acid pinacol ester (1.2 mmol), palladium(II) acetate (5 mol%), tri-tert-butylphosphine tetrafluoroborate (10 mol%), and potassium carbonate (2.0 mmol) in 1,4-dioxane (10 mL) is prepared in a reaction vessel.
-
Reaction Conditions: The mixture is thoroughly degassed and then heated at 80 °C for 12 hours under an inert atmosphere.[1]
-
Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexane) to afford pure (E)-3-methylstilbene.[1]
Visualization of Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each synthetic route.
References
comparing the cytotoxicity of (E)-3-methylstilbene with other stilbene analogs
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Cytotoxicity of Stilbene Analogs
The cytotoxic activity of stilbene analogs has been evaluated against various cancer cell lines using multiple assay methods. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting biological processes, with lower values indicating higher potency. The following tables summarize the cytotoxic effects of several stilbene analogs.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Resveratrol | A549 (Lung Carcinoma) | MTT | 33.0 | [1] |
| (Z)-3,4,5-Trimethoxy-4'-bromo-cis-stilbene (BCS) | A549 (Lung Carcinoma) | MTT | 0.03 | [1] |
| (E)-3,4,5-Trimethoxy-4'-bromo-trans-stilbene | A549 (Lung Carcinoma) | MTT | 6.36 | [1] |
| (Z)-3,5,4'-Trimethoxystilbene (cis-TMS) | B16 F10 (Melanoma) | Proliferation Assay | < 10 | [2] |
| (E)-3,5,4'-Trimethoxystilbene (trans-TMS) | B16 F10 (Melanoma) | Proliferation Assay | Ineffective at 10 µM | [2] |
| 3'-hydroxy-3,4,5,4'-tetramethoxystilbene (DMU-214) | CAL-27 (Tongue Cancer) | MTT | ~0.5 (at 72h) | [3] |
| 3'-hydroxy-3,4,5,4'-tetramethoxystilbene (DMU-214) | SCC-25 (Tongue Cancer) | MTT | ~5 (at 72h) | [3] |
| (Z)-1,3-dimethoxy-5-(4-methoxystyryl)benzene (cis-TMS) | CHO-K1 (Ovarian) | Clonogenic Survival | Significantly reduced survival at 0.078 µM | [4] |
| (E)-1,3-dimethoxy-5-(4-methoxystyryl)benzene (trans-TMS) | CHO-K1 (Ovarian) | Clonogenic Survival | Significantly reduced survival starting at 5 µM | [4] |
| (E)-methyl-4-(3-5-dimethoxystyryl)benzoate (ester) | CHO-K1 (Ovarian) | Clonogenic Survival | Significantly reduced survival starting at 20 µM | [4] |
| (E)-4-(3-5-dimethoxystyryl)aniline (amino) | CHO-K1 (Ovarian) | Clonogenic Survival | Significantly reduced survival starting at 10 µM | [4] |
Note: The direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and assay methods.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and critical evaluation of the data.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[5][6]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the stilbene analogs and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free medium) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Similar to the MTT assay, the XTT assay is a colorimetric method for determining cell viability.[7][8][9]
-
Cell Plating and Treatment: Follow the same procedure as for the MTT assay.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions immediately before use.
-
XTT Addition: Add the prepared XTT labeling mixture to each well and incubate for 2-4 hours at 37°C. In this assay, metabolically active cells reduce the XTT to a water-soluble orange formazan product.
-
Absorbance Reading: Measure the absorbance of the formazan product directly in a microplate reader at a wavelength of 450-500 nm. A reference wavelength of 630-690 nm is often used to subtract background absorbance.
-
IC50 Determination: Calculate cell viability as a percentage of the control and determine the IC50 values.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to undergo unlimited division and form a colony, thereby measuring long-term reproductive viability after treatment.[10][11][12][13]
-
Cell Treatment: Treat cells in culture flasks or plates with the desired concentrations of stilbene analogs for a specified duration.
-
Cell Plating: After treatment, harvest the cells by trypsinization, count them, and plate a known number of viable cells into new culture dishes. The number of cells plated is critical and should be adjusted based on the expected toxicity of the treatment to yield a countable number of colonies.
-
Incubation: Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, to allow for colony formation.
-
Colony Staining: After the incubation period, fix the colonies with a solution such as methanol or a mixture of methanol and acetic acid, and then stain them with a staining solution like crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Calculation of Survival Fraction: The plating efficiency (PE) is calculated as (number of colonies formed / number of cells seeded) x 100 for the control group. The surviving fraction (SF) for each treatment is then calculated as (number of colonies formed after treatment / (number of cells seeded x PE/100)).
Signaling Pathways and Experimental Workflows
The cytotoxic effects of stilbene analogs are often mediated through the induction of apoptosis and cell cycle arrest.
Apoptosis Signaling Pathway
Stilbene analogs can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A simplified representation of the intrinsic pathway is shown below.
Caption: Intrinsic apoptosis pathway induced by stilbene analogs.
Cell Cycle Arrest
Many stilbene derivatives exert their anti-proliferative effects by arresting the cell cycle at specific checkpoints, such as G2/M or S phase, preventing cancer cells from dividing.[1]
References
- 1. Synthesis, in silico ADME, molecular docking and in vitro cytotoxicity evaluation of stilbene linked 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. E-Stilbenes: General Chemical and Biological Aspects, Potential Pharmacological Activity Based on the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of synthetic stilbene derivatives and their biological activity [wisdomlib.org]
- 6. idus.us.es [idus.us.es]
- 7. researchgate.net [researchgate.net]
- 8. idus.us.es [idus.us.es]
- 9. researchgate.net [researchgate.net]
- 10. jeffreydachmd.com [jeffreydachmd.com]
- 11. Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Confirming the Stereochemistry of (E)-3-Methylstilbene: A Comparative Guide
For researchers in synthetic chemistry and drug development, unequivocal structural confirmation of a newly synthesized compound is paramount. This guide provides a comparative overview of analytical techniques to confirm the stereochemistry of (E)-3-methylstilbene, a stilbene derivative with potential applications in various research fields. The methods outlined below offer orthogonal approaches to confidently assign the E-isomer and differentiate it from its Z-counterpart.
Spectroscopic and Physical Characterization
The primary methods for confirming the stereochemistry of (E)-3-methylstilbene involve nuclear magnetic resonance (NMR) spectroscopy and melting point analysis. These techniques exploit the distinct spatial arrangement of the phenyl groups and vinylic protons in the E and Z isomers, leading to measurable differences in their physical and spectroscopic properties.
Data Summary
The following table summarizes the key analytical data for distinguishing between (E)- and (Z)-3-methylstilbene.
| Parameter | (E)-3-Methylstilbene | (Z)-3-Methylstilbene (Anticipated) | Key Differentiator |
| ¹H NMR | |||
| Vinylic Protons (δ, ppm) | ~7.1 ppm[1] | Expected to be slightly upfield (~6.5-6.8 ppm) | Shielding effect in the Z-isomer due to ring currents. |
| Vinylic Coupling Constant (J, Hz) | ~16-18 Hz (typical for E-alkenes)[1] | Expected to be ~10-12 Hz | Larger coupling constant for trans protons. |
| Methyl Protons (δ, ppm) | ~2.41 ppm[1] | Expected to be at a similar chemical shift | - |
| ¹³C NMR | |||
| Vinylic Carbons (δ, ppm) | ~128-130 ppm | Expected to show slight differences | Subtle shifts due to stereochemistry. |
| Methyl Carbon (δ, ppm) | ~21.4 ppm | Expected to be at a similar chemical shift | - |
| Melting Point (°C) | 45-49 °C[1] | Expected to be a liquid or have a much lower melting point | The more planar and symmetrical E-isomer packs more efficiently in the crystal lattice. |
Experimental Protocols
Synthesis of (E)-3-Methylstilbene via Wittig Reaction
The Wittig reaction is a widely used and reliable method for the synthesis of alkenes, often favoring the formation of the E-isomer, especially with non-stabilized ylides.
Materials:
-
Benzyltriphenylphosphonium chloride
-
3-Methylbenzaldehyde
-
Sodium hydroxide (50% aqueous solution)
-
Dichloromethane (DCM)
-
95% Ethanol
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride (1.1 eq) and 3-methylbenzaldehyde (1.0 eq) in dichloromethane.
-
With vigorous stirring, add a 50% aqueous solution of sodium hydroxide dropwise to the flask.
-
Continue to stir the biphasic mixture vigorously at room temperature for 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product, which is a mixture of (E)- and (Z)-3-methylstilbene along with triphenylphosphine oxide, can be purified by recrystallization from hot 95% ethanol. The less soluble (E)-isomer will crystallize out upon cooling, while the (Z)-isomer and triphenylphosphine oxide tend to remain in the mother liquor.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized (E)-3-methylstilbene in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Analysis:
-
Identify the signals corresponding to the vinylic protons, which are expected to appear as doublets in the aromatic region of the spectrum.
-
Measure the coupling constant (J-value) between these two protons. A coupling constant in the range of 16-18 Hz is indicative of a trans (E) configuration. For comparison, the vinylic protons of (E)-3-chlorostilbene exhibit a coupling constant of 16.2 Hz.[1]
-
The chemical shifts of the aromatic and methyl protons can also be compared to literature values for further confirmation. For (E)-3-methylstilbene, the methyl protons appear around 2.41 ppm and the vinylic protons around 7.1 ppm.[1]
-
¹³C NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Analysis:
-
Compare the observed chemical shifts of the carbons with expected values. The chemical shifts of the vinylic and aromatic carbons will be in the downfield region (typically 120-140 ppm).
-
Melting Point Determination
-
Place a small amount of the dried, purified crystals of the synthesized product in a melting point capillary tube.
-
Determine the melting point range using a calibrated melting point apparatus.
-
Analysis:
-
A sharp melting point in the range of 45-49 °C is consistent with the formation of pure (E)-3-methylstilbene.[1] A broad melting range or a significantly lower melting point may indicate the presence of impurities, including the (Z)-isomer.
-
Workflow for Stereochemical Confirmation
The following diagram illustrates the logical workflow for the synthesis and stereochemical confirmation of (E)-3-methylstilbene.
Caption: Workflow for the synthesis and stereochemical confirmation of (E)-3-methylstilbene.
References
A Comparative Guide to (E)-3-Methylstilbene and Its Isomers for Researchers and Drug Development Professionals
In the landscape of phytochemical research and drug development, methyl-substituted stilbenes, a class of organic compounds structurally related to resveratrol, have garnered significant interest for their diverse biological activities. This guide provides a detailed comparison of (E)-3-methylstilbene with other methyl-substituted stilbene isomers, focusing on their cytotoxic, estrogenic, and photophysical properties. The information presented herein is supported by experimental data to aid researchers in their exploration of these promising compounds.
Comparative Performance of Methyl-Substituted Stilbenes
The biological and photophysical properties of stilbene derivatives are significantly influenced by the position and nature of substituents on their phenyl rings. While comprehensive comparative data for all methyl-substituted isomers is sparse, this section consolidates available quantitative data to facilitate a comparative analysis.
Cytotoxic Activity
The antiproliferative effects of stilbene derivatives are a key area of investigation for cancer therapeutics. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Reference |
| cis-Trimethoxystilbene | MCF-7 | 42.2 | [1] |
| trans-Trimethoxystilbene | MCF-7 | 59.5 | [1] |
| (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole | MCF-7 | 0.78 | [2] |
| (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole | HCT116 | Not specified | [2] |
| Pinostilbene | MCF-7 | 14.2 | [3] |
| Pterostilbene | MCF-7 | 15.6 | [3] |
| Tetramethoxystilbene | MCF-7 | 3.6 | [3] |
Note: Data for (E)-3-methylstilbene and its direct positional isomers (2-methyl and 4-methyl) were not available in the reviewed literature under directly comparable conditions.
Estrogenic Activity
Stilbenes are known to interact with estrogen receptors, exhibiting both estrogenic and antiestrogenic activities. This property is crucial for their potential application in hormone-dependent cancers and other endocrine-related conditions. The half-maximal effective concentration (EC50) is used to quantify a compound's estrogenic potency.
High estrogenic activity has been observed for derivatives like 4,4′-dihydroxystilbene and 4,4′-dihydroxy-α-methylstilbene[4][5]. In contrast, α-methylstilbene demonstrated estrogenic activity only after metabolic activation[4][5]. Lipophilic substituents on the vinyl chain have been shown to enhance the estrogenic effects of stilbene derivatives[6].
Note: Specific EC50 values for the direct comparison of (E)-3-methylstilbene with 2-methyl- and 4-methylstilbene were not found in the reviewed literature.
Photophysical Properties
Stilbenes are characterized by their ability to undergo photoisomerization, a process that can be harnessed for various applications, including photodynamic therapy and molecular switches. The quantum yield of photoisomerization (Φ) quantifies the efficiency of this process.
The photoisomerization of stilbenes is a complex process influenced by the solvent and the presence of substituents[7]. For stilbene itself, the quantum yields for cis → trans and trans → cis isomerization have been reported as 0.22 ± 0.04 and 0.42 ± 0.03, respectively[8].
Note: A direct comparative table of photoisomerization quantum yields for (E)-3-methylstilbene and its 2- and 4-methyl isomers could not be compiled from the available literature.
Key Signaling Pathways
Methyl-substituted stilbenes exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is critical for elucidating their mechanisms of action and identifying potential therapeutic targets.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular defense against oxidative stress. Substituted trans-stilbenes have been identified as activators of Nrf2 signaling[1][9]. This activation is thought to occur through mechanisms that do not involve covalent modification of Keap1, the primary repressor of Nrf2[1]. The activation of Nrf2 leads to the transcription of antioxidant and detoxification genes, thereby protecting cells from oxidative damage.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Resveratrol and its derivatives have been shown to modulate the PI3K/Akt pathway[10]. For instance, some tetramethoxy-trans-stilbene derivatives have been found to activate this pathway in the context of improving insulin resistance[11].
Experimental Protocols
To ensure the reproducibility and standardization of research in this field, detailed experimental protocols for key assays are provided below.
Synthesis of (E)-3-Methylstilbene via Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes, including stilbene derivatives.
Workflow:
Detailed Methodology:
-
Ylide Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), benzyltriphenylphosphonium chloride is suspended in an anhydrous solvent like tetrahydrofuran (THF). A strong base, such as sodium hydride (NaH) or n-butyllithium, is added portion-wise at 0 °C. The mixture is then stirred at room temperature until the characteristic orange-red color of the ylide appears.
-
Wittig Reaction: 3-Methylbenzaldehyde, dissolved in the same anhydrous solvent, is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the (E)-3-methylstilbene isomer. The final product's identity and purity can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Detailed Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2[12].
-
Compound Treatment: The cells are then treated with various concentrations of the methyl-substituted stilbene isomers dissolved in a suitable solvent (e.g., DMSO, with the final concentration of DMSO kept below 0.1%). Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit or enhance the polymerization of tubulin into microtubules, a key mechanism for many anticancer agents.
Detailed Methodology:
-
Reaction Setup: A reaction mixture containing purified tubulin (e.g., from bovine brain), a polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA), and GTP is prepared on ice[13].
-
Compound Addition: The methyl-substituted stilbene isomers are added to the reaction mixture at various concentrations. Control reactions include a vehicle control (e.g., DMSO), a polymerization inhibitor (e.g., colchicine), and a polymerization enhancer (e.g., paclitaxel).
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C, which promotes tubulin polymerization.
-
Monitoring Polymerization: The extent of tubulin polymerization is monitored over time by measuring the increase in absorbance at 340 nm using a temperature-controlled spectrophotometer[14]. The absorbance is proportional to the amount of microtubule polymer formed.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compounds are compared to the controls. The IC50 value for inhibition of tubulin polymerization can be calculated from the dose-response curve.
Conclusion
(E)-3-methylstilbene and its isomers represent a promising class of compounds with diverse biological activities. While this guide provides a comparative overview based on available data, it also highlights the need for further research to conduct direct, systematic comparisons of these isomers. The provided experimental protocols offer a framework for researchers to generate the quantitative data necessary to fully elucidate the structure-activity relationships within this intriguing family of molecules and to unlock their full therapeutic potential.
References
- 1. Cis-trimethoxystilbene, exhibits higher genotoxic and antiproliferative effects than its isomer trans-trimethoxystilbene in MCF-7 and MCF-10A cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Estrogenic Activity of Stilbene Derivatives | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Exploration of cytotoxic potential and tubulin polymerization inhibition activity of cis-stilbene-1,2,3-triazole congeners - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Effect of methoxy stilbenes—analogs of resveratrol—on the viability and induction of cell cycle arrest and apoptosis in human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Hybrid Compounds of Stilbene and Pentadienone on Inhibition of Tubulin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. digitalcommons.andrews.edu [digitalcommons.andrews.edu]
Benchmarking the Photostability of (E)-3-Methylstilbene Against Known Fluorophores: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photostability of (E)-3-methylstilbene with established and commonly utilized fluorophores. Due to a lack of specific experimental data for the quantum yield and photobleaching rate of (E)-3-methylstilbene in publicly available literature, this guide presents a framework for its evaluation. The photophysical properties of stilbene derivatives are known to be significantly influenced by their substitution patterns. Therefore, the provided data on known fluorophores serves as a benchmark against which (E)-3-methylstilbene can be experimentally compared.
Data Presentation: A Comparative Overview of Common Fluorophores
For a meaningful comparison, it is essential to benchmark the photostability of (E)-3-methylstilbene against well-characterized fluorophores. The following table summarizes the key photostability parameters for three widely used fluorescent dyes: Fluorescein, Rhodamine B, and Cy5.
| Fluorophore | Quantum Yield (Φ) | Solvent/Conditions | Photobleaching Rate | Key Considerations |
| (E)-3-Methylstilbene | Data not available | TBD | Data not available | Prone to trans-cis photoisomerization and photocyclization. Photostability is expected to be highly dependent on the solvent environment. |
| Fluorescein | 0.925 ± 0.015 | 0.1 N NaOH | Moderate | pH sensitive; photobleaching is a known limitation for prolonged imaging. |
| Rhodamine B | 0.31 | Water | Low to Moderate | Good photostability, but can exhibit concentration-dependent aggregation which affects its fluorescent properties. |
| Cy5 | ~0.2 | Aqueous buffer | Low | A popular far-red dye with good photostability, suitable for in vivo imaging due to reduced autofluorescence in this spectral region. |
Experimental Protocols: Methodologies for Photostability Benchmarking
To obtain the quantitative data for (E)-3-methylstilbene and to ensure a fair comparison with other fluorophores, the following standardized experimental protocols are recommended.
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The relative method, comparing the fluorescence of the sample to a well-characterized standard, is a widely accepted procedure.[1][2][3]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
(E)-3-Methylstilbene
-
Quantum yield standard with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane)
Procedure:
-
Prepare a series of dilute solutions of both the (E)-3-methylstilbene and the quantum yield standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra for all solutions and determine the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Integrate the area under the emission spectra for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should yield straight lines passing through the origin.
-
Calculate the quantum yield of (E)-3-methylstilbene using the following equation:
Φ_sample = Φ_standard * (m_sample / m_standard) * (n_sample² / n_standard²)
where:
-
Φ is the quantum yield
-
m is the slope of the integrated fluorescence intensity vs. absorbance plot
-
n is the refractive index of the solvent
-
Determination of Photobleaching Rate
Photobleaching is the irreversible destruction of a fluorophore upon exposure to light. The photobleaching rate is a critical parameter for applications requiring long-term or high-intensity illumination.
Materials:
-
Fluorescence microscope equipped with a suitable laser line for excitation and a sensitive detector (e.g., PMT or sCMOS camera)
-
Solution of (E)-3-methylstilbene and the reference fluorophores at a known concentration
-
Microscope slides and coverslips
-
Image analysis software
Procedure:
-
Prepare a sample of the fluorophore solution for microscopy.
-
Focus on a region of the sample and acquire an initial image (t=0) with the laser power set to the desired level for the experiment.
-
Continuously illuminate the sample with the excitation laser.
-
Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.
-
Measure the mean fluorescence intensity of a defined region of interest (ROI) in each image of the time series.
-
Correct for background fluorescence by subtracting the intensity of a region without the fluorophore.
-
Normalize the fluorescence intensity at each time point to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity versus time .
-
Determine the photobleaching rate constant (k) by fitting the decay curve to a suitable model, often a single or double exponential decay function. The half-life (t₁/₂) of the fluorophore under these conditions can be calculated from the rate constant.
Mandatory Visualization
Experimental Workflow for Photostability Assessment
The following diagram illustrates the general workflow for the experimental determination of fluorophore photostability.
References
A Comparative Guide to the Synthesis of (E)-3-Methylstilbene: Assessing Reproducibility of Published Methods
For researchers, scientists, and professionals in drug development, the synthesis of target molecules in a reliable and reproducible manner is paramount. This guide provides a comparative analysis of common methods for the synthesis of (E)-3-methylstilbene, a derivative of the stilbene backbone found in various biologically active compounds. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to offer an objective assessment of the reproducibility of published synthetic routes.
Comparison of Synthetic Methods for (E)-3-Methylstilbene
The synthesis of (E)-3-methylstilbene, like other stilbenoids, is predominantly achieved through several key carbon-carbon bond-forming reactions. The most commonly employed methods include the Wittig reaction and its Horner-Wadsworth-Emmons modification, the Heck reaction, and the Suzuki coupling reaction. Each of these methods offers distinct advantages and disadvantages in terms of yield, stereoselectivity, and substrate scope. The reproducibility of these reactions can be influenced by factors such as reagent purity, reaction conditions, and scale.
| Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Wittig Reaction | 3-Methylbenzaldehyde, Benzyltriphenylphosphonium bromide | n-Butyllithium | THF | 0 to RT | 12 | ~70-85 | General procedure |
| Horner-Wadsworth-Emmons | 3-Methylbenzaldehyde, Diethyl benzylphosphonate | Sodium hydride | THF | 0 to RT | 4 | >90 | General procedure[1] |
| Heck Reaction | 3-Bromotoluene, Styrene | Pd(OAc)₂, P(o-tol)₃ | DMF | 100 | 24 | ~80-95 | General procedure[2][3] |
| Suzuki Coupling | 3-Bromotoluene, (E)-2-Phenylvinylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | ~85-95 | General procedure[4][5] |
Note: The yields presented are based on general procedures for similar stilbene derivatives and may vary for the specific synthesis of (E)-3-methylstilbene. Reproducibility is highly dependent on the specific experimental conditions and purity of reagents.
Experimental Protocols
Below are detailed experimental protocols for the key synthetic methods discussed. These protocols are based on established procedures for stilbene synthesis and have been adapted for the specific preparation of (E)-3-methylstilbene.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides.[6]
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), benzyltriphenylphosphonium bromide (1.1 eq) is suspended in anhydrous tetrahydrofuran (THF).
-
The suspension is cooled to 0 °C in an ice bath.
-
n-Butyllithium (1.1 eq, typically as a solution in hexanes) is added dropwise to the suspension, resulting in the formation of a deep red or orange solution of the ylide.
-
The reaction mixture is stirred at 0 °C for 1 hour.
-
A solution of 3-methylbenzaldehyde (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford (E)-3-methylstilbene.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion, often leading to higher (E)-alkene selectivity and easier purification.[1][7]
Procedure:
-
To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF in a flame-dried, two-necked round-bottom flask under an inert atmosphere, a solution of diethyl benzylphosphonate (1.1 eq) in anhydrous THF is added dropwise at 0 °C.
-
The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour until the evolution of hydrogen gas ceases.
-
The resulting solution is cooled back to 0 °C, and a solution of 3-methylbenzaldehyde (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is carefully quenched with water.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield (E)-3-methylstilbene.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[2][3]
Procedure:
-
In a Schlenk tube, 3-bromotoluene (1.0 eq), styrene (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 eq) are combined.
-
Anhydrous N,N-dimethylformamide (DMF) and a base such as triethylamine (Et₃N, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq) are added.
-
The reaction vessel is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
The reaction mixture is heated to 100 °C and stirred for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to give (E)-3-methylstilbene.
Suzuki Coupling Reaction
The Suzuki coupling reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[4][5]
Procedure:
-
In a round-bottom flask, 3-bromotoluene (1.0 eq), (E)-2-phenylvinylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) are dissolved in a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
The mixture is degassed by bubbling an inert gas (e.g., argon) through the solution for 15-20 minutes.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq) is added, and the mixture is degassed for another 5 minutes.
-
The reaction mixture is heated to 80 °C and stirred for 12 hours under an inert atmosphere.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford (E)-3-methylstilbene.
Visualizing the Synthetic Pathways and Reproducibility Assessment
To better understand the workflow for assessing the reproducibility of these synthetic methods and the general synthetic pathways, the following diagrams are provided.
Caption: Workflow for assessing the reproducibility of synthetic methods.
Caption: Overview of common synthetic routes to (E)-3-methylstilbene.
References
- 1. juliethahn.com [juliethahn.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. application.wiley-vch.de [application.wiley-vch.de]
Correlation of Experimental and Computational Data for (E)-3-Methylstilbene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental and computational data for (E)-3-methylstilbene, a derivative of the well-studied stilbene core. Understanding the correlation between experimental measurements and computational predictions is crucial for accelerating research and development, particularly in fields like medicinal chemistry and materials science. By validating computational models against experimental data, researchers can confidently predict the properties of novel compounds, thereby saving time and resources.
This document summarizes available experimental data for (E)-3-methylstilbene and outlines the methodologies for computational studies. Due to the limited availability of published computational and some experimental data for this specific isomer, this guide also includes experimental data for the parent compound, (E)-stilbene, for comparative purposes in select spectroscopic areas.
Data Presentation
Spectroscopic Data
A direct comparison of experimental and computational spectroscopic data is essential for validating theoretical models. Below are the available experimental ¹H NMR data for (E)-3-methylstilbene and a placeholder for where computational data would be presented.
Table 1: ¹H NMR Spectroscopic Data for (E)-3-methylstilbene
| Proton | Experimental Chemical Shift (δ, ppm) in CDCl₃ [1] | Computational Chemical Shift (δ, ppm) |
| Methyl (s, 3H) | 2.41 | Data to be generated |
| Olefinic/Aromatic (m, 11H) | 7.09-7.54 | Data to be generated |
Note: The experimental data was obtained on a 500 MHz spectrometer.
Table 2: Infrared (IR) Spectroscopic Data
| Vibrational Mode | Experimental Frequency (cm⁻¹) for (E)-Stilbene | Computational Frequency (cm⁻¹) for (E)-3-methylstilbene |
| C-H stretch (alkene) | ~3008 | Data to be generated |
| C=C stretch (alkene) | ~1640 | Data to be generated |
| C=C stretch (aromatic) | ~1600-1450 | Data to be generated |
| Out-of-plane C-H bend (trans-alkene) | ~965 | Data to be generated |
Table 3: UV-Vis Spectroscopic Data
Similarly, for UV-Vis data, the experimental absorption maximum for (E)-stilbene is presented as a reference.
| Parameter | Experimental Value for (E)-Stilbene in Hexane | Computational Value for (E)-3-methylstilbene |
| λmax (nm) | ~294 | Data to be generated |
Experimental and Computational Protocols
A clear understanding of the methodologies used to obtain both experimental and computational data is critical for a meaningful comparison.
Experimental Protocols
-
¹H NMR Spectroscopy: The ¹H NMR spectrum for (E)-3-methylstilbene was recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[1] Chemical shifts are reported in parts per million (ppm) relative to a standard internal reference.
Computational Methodologies
To generate the computational data for comparison, the following well-established quantum chemical methods are proposed:
-
Geometry Optimization: The three-dimensional structure of (E)-3-methylstilbene would first be optimized using Density Functional Theory (DFT), a widely used method for its balance of accuracy and computational cost. A common functional, such as B3LYP, with a suitable basis set (e.g., 6-31G(d)) is recommended.
-
NMR Chemical Shift Calculation: Following geometry optimization, the ¹H NMR chemical shifts would be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The results would then be referenced against a standard (e.g., tetramethylsilane, TMS) to allow for direct comparison with experimental data.
-
Vibrational Frequency Calculation: The IR spectrum would be predicted by calculating the vibrational frequencies of the optimized structure. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors inherent in the computational method.
-
Electronic Transition Calculation: The UV-Vis absorption spectrum would be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) observed experimentally.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the correlation of experimental and computational data.
Caption: Experimental workflow for obtaining spectroscopic data of (E)-3-methylstilbene.
Caption: Computational workflow for predicting spectroscopic properties of (E)-3-methylstilbene.
Caption: Logical relationship for the correlation of experimental and computational data.
References
Safety Operating Guide
Safe Disposal of (E)-3-methylstilbene: A Guide for Laboratory Professionals
The proper disposal of (E)-3-methylstilbene, a stilbene derivative, is crucial for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in accordance with general safety protocols for aromatic hydrocarbons.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle (E)-3-methylstilbene with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Personal Protective Equipment (PPE) and Handling:
-
Gloves: Wear protective gloves.[1]
-
Body Protection: Wear protective clothing to prevent skin contact.[1][2]
-
Respiratory Protection: In case of insufficient ventilation or dust formation, use a suitable dust respirator.[1][4]
-
Handling: Avoid creating dust.[1][2][5] Wash hands and face thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[3][5][6]
Step-by-Step Disposal Protocol
The disposal of (E)-3-methylstilbene and its associated waste must adhere to local, state, and federal regulations.[1] Never dispose of this chemical down the drain or in regular trash.[4][7][8]
1. Waste Collection and Segregation:
-
Solid Waste: Collect pure (E)-3-methylstilbene waste and materials heavily contaminated with it (e.g., weighing papers, contaminated gloves) in a clearly labeled, sealed, and compatible hazardous waste container.[5][9]
-
Solutions: If (E)-3-methylstilbene is in a solvent, it should be collected as halogen-free organic solvent waste, provided it meets the criteria of not containing halogens and being liquid at room temperature.[10] If the solid needs to be dissolved for disposal, use a suitable combustible solvent.[1]
-
Labeling: The waste container must be labeled with a hazardous chemical waste tag that includes the exact contents and the date the container is full.[7]
2. Spill Management:
-
In case of a spill, avoid generating dust.[5]
-
Carefully sweep the solid material into an airtight container.[1]
-
The collected material should be promptly disposed of as hazardous waste.[1]
-
Wash the spill site after the material has been collected.[5]
3. Disposal of Empty Containers:
-
A container that has held (E)-3-methylstilbene can be disposed of as regular trash only after all waste has been thoroughly removed, leaving minimal residue.[7]
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[9] For highly toxic chemicals, the first three rinses must be collected.[9]
-
Deface or remove all chemical labels from the empty container before disposing of it as regular trash.[7]
4. Final Disposal Method:
-
The primary recommended disposal method is incineration.[1] The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber system.[1]
-
All hazardous waste must be disposed of through an authorized hazardous waste collection program.[7]
Hazard Data Summary
The following table summarizes the key hazard information for stilbene derivatives, which are structurally similar to (E)-3-methylstilbene.
| Hazard Category | Classification | Precautionary Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed.[3][5] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[3][5] |
| Aquatic Hazard (Acute) | Category 2 | H401/H411: Toxic to aquatic life.[3][4] |
| Aquatic Hazard (Chronic) | Category 2 | H411/H413: Toxic to aquatic life with long lasting effects.[3][4] |
Experimental Protocols
While specific experimental protocols for the disposal of (E)-3-methylstilbene are not detailed in the provided search results, the general procedure for the disposal of solid aromatic hydrocarbons involves the following steps:
-
Preparation of Waste: Ensure all waste is properly segregated and contained as described above.
-
Incineration with Solvent:
-
In a well-ventilated area, carefully dissolve the (E)-3-methylstilbene waste in a suitable combustible solvent (e.g., ethanol, toluene).
-
Transfer the solution to a container designated for flammable liquid waste.
-
This container is then handled by a certified hazardous waste disposal service for incineration.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of (E)-3-methylstilbene.
Caption: Disposal workflow for (E)-3-methylstilbene.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. gustavus.edu [gustavus.edu]
- 5. flinnsci.com [flinnsci.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. vumc.org [vumc.org]
- 8. inradoptics.com [inradoptics.com]
- 9. policies.dartmouth.edu [policies.dartmouth.edu]
- 10. Making sure you're not a bot! [oc-praktikum.de]
Personal protective equipment for handling Stilbene, 3-methyl-, (E)-
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling (E)-3-methylstilbene, a derivative of stilbene. The information is synthesized from safety data sheets of structurally similar aromatic hydrocarbons.
Hazard Identification and Personal Protective Equipment
(E)-3-methylstilbene is anticipated to share hazards with similar stilbene derivatives. Based on available data for related compounds, it may be harmful if swallowed, cause skin irritation, and serious eye irritation.[1][2][3][4] It is also potentially toxic to aquatic life.[1][2][4][5] Therefore, appropriate personal protective equipment (PPE) is crucial.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles.[3][6] | To prevent eye contact which can cause serious irritation.[1][2][4] |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., Nitrile rubber).[3] | To prevent skin contact and potential irritation or absorption.[1][4] |
| Respiratory Protection | NIOSH-approved respirator for dusts if ventilation is inadequate. | To prevent inhalation, which may cause respiratory tract irritation.[1][3][4] |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
Operational and Handling Plan
Safe handling practices are essential to minimize exposure and ensure a safe laboratory environment.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Ensure safety showers and eyewash stations are readily accessible.[3]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Read and understand the safety data sheet for similar compounds.
-
Dispensing: Avoid creating dust. If the compound is a solid, handle it with care to prevent aerosolization.
-
During Use: Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in the handling area.[2][3]
-
After Handling: Wash hands thoroughly with soap and water after handling the compound.[2][6]
Disposal Plan
Proper disposal of (E)-3-methylstilbene and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization:
-
The waste is considered hazardous due to potential toxicity.
Disposal Method:
-
Dispose of the chemical waste in a designated, labeled, and sealed container for hazardous chemical waste.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
Below is a workflow diagram illustrating the key steps for safely handling (E)-3-methylstilbene.
Caption: Procedural workflow for handling (E)-3-methylstilbene.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
